Egfr-IN-90
Description
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Properties
Molecular Formula |
C32H36FN7O2S2 |
|---|---|
Molecular Weight |
633.8 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-N-[4-[2-(1-ethylsulfonylpiperidin-4-yl)-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]indol-5-amine |
InChI |
InChI=1S/C32H36FN7O2S2/c1-4-44(41,42)40-17-13-23(14-18-40)31-37-29(22-5-7-25(33)8-6-22)30(43-31)27-11-15-34-32(36-27)35-26-9-10-28-24(21-26)12-16-39(28)20-19-38(2)3/h5-12,15-16,21,23H,4,13-14,17-20H2,1-3H3,(H,34,35,36) |
InChI Key |
URSAVMMLTMTCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NC(=C(S2)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5)CCN(C)C)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Foundational & Exploratory
EGFR-IN-90: A Deep Dive into the Mechanism of a Fourth-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of EGFR-IN-90, a novel, orally active, fourth-generation epidermal growth factor receptor (EGFR) inhibitor. Developed to address the challenge of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), particularly the C797S mutation, this compound presents a promising therapeutic strategy for non-small cell lung cancer (NSCLC).
Core Mechanism of Action
This compound, also identified as compound 34, is a potent and selective inhibitor of EGFR harboring the activating L858R mutation in combination with the resistance mutations T790M and C797S. Unlike third-generation inhibitors such as osimertinib, which form a covalent bond with the cysteine at position 797 of EGFR, the C797S mutation replaces this cysteine with a serine, thereby preventing covalent binding and rendering the inhibitor ineffective.
This compound overcomes this resistance through a non-covalent binding mechanism. It is designed to fit into the ATP-binding pocket of the EGFR kinase domain, even with the C797S mutation. Molecular docking studies reveal that the aminopyrimidine moiety of this compound forms crucial hydrogen bonds with Met793 in the hinge region of the EGFR kinase domain. Furthermore, the 4-fluorophenyl group extends into a hydrophobic pocket, forming an additional hydrogen bond with Thr854 and a halogen bond with Glu762, contributing to its high binding affinity and potent inhibitory activity.[1]
By binding to the mutated EGFR, this compound effectively blocks its downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and tumor growth.
Quantitative Efficacy Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key efficacy data.
| Target | IC50 (nM) |
| EGFR L858R/T790M/C797S | 5.1 |
Table 1: In vitro enzymatic inhibitory activity of this compound.
| Cell Line | EGFR Mutation Status | IC50 (µM) |
| H1975-TM | L858R/T790M/C797S | 0.05 |
Table 2: In vitro anti-proliferative activity of this compound.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the EGFR signaling pathway and the mechanism by which this compound inhibits the C797S mutant receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinase Inhibition Assay
The inhibitory activity of this compound against the EGFRL858R/T790M/C797S mutant kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate format. The reaction mixture contained the purified recombinant EGFRL858R/T790M/C797S kinase domain, a biotinylated peptide substrate, and ATP. This compound was added at various concentrations. The reaction was initiated by the addition of ATP and incubated at room temperature. The reaction was then stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) were added. The TR-FRET signal was measured using a suitable plate reader. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cell Proliferation Assay
The anti-proliferative activity of this compound was evaluated using the H1975-TM cell line, which harbors the EGFRL858R/T790M/C797S mutation. Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer. The IC50 values were determined from the dose-response curves.
Western Blot Analysis
H1975-TM cells were treated with this compound at various concentrations for a specified time. After treatment, the cells were lysed, and the protein concentration of the lysates was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
Female BALB/c nude mice were subcutaneously inoculated with H1975-TM cells. When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily. Tumor volume and body weight were measured regularly. At the end of the study, the tumors were excised and weighed. The efficacy of this compound was evaluated by comparing the tumor growth in the treated group to the vehicle control group.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Binding Mode Visualization
The interaction of this compound with the ATP-binding site of the EGFR C797S mutant is depicted below.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its potent and selective inhibition of the clinically relevant EGFRL858R/T790M/C797S mutation, coupled with its oral bioavailability and in vivo efficacy, positions it as a promising candidate for further clinical investigation. The non-covalent binding mechanism provides a robust strategy to overcome resistance to third-generation EGFR inhibitors, offering a new therapeutic option for patients who have exhausted current treatment regimens.
References
An In-depth Technical Guide on EGFR-IN-90
Notice: Information regarding a specific molecule designated "EGFR-IN-90" is not available in publicly accessible scientific literature or databases. The following guide provides a comprehensive overview of the Epidermal Growth Factor Receptor (EGFR), a critical signaling protein in cellular processes and a key target in drug development. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the EGFR pathway.
Introduction to Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. It plays a crucial role in regulating cell proliferation, survival, differentiation, and migration. Dysregulation of EGFR signaling, often through mutations, amplification, or overexpression, is a hallmark of various human cancers, making it a prime target for therapeutic intervention.
The EGFR Signaling Pathway
Upon binding of its specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization and subsequent activation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. These pathways ultimately regulate gene expression and cellular responses.
EGFR in Disease
Aberrant EGFR signaling is implicated in the pathogenesis of numerous diseases, most notably cancer.
-
Cancer: Mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation, are common in non-small cell lung cancer (NSCLC) and lead to constitutive activation of the receptor. Overexpression of EGFR is also observed in colorectal, head and neck, pancreatic, and breast cancers.
-
Kidney Disease: EGFR signaling is involved in both acute kidney injury and chronic kidney disease. While transient activation of EGFR can be protective and promote repair after acute injury, sustained activation can contribute to renal fibrosis.[1]
Therapeutic Targeting of EGFR
The critical role of EGFR in cancer has led to the development of two major classes of EGFR-targeted therapies:
-
Monoclonal Antibodies (mAbs): These drugs, such as cetuximab and panitumumab, bind to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization.
-
Tyrosine Kinase Inhibitors (TKIs): These small molecules, including gefitinib, erlotinib, and osimertinib, compete with ATP for the binding site in the intracellular kinase domain of EGFR, thereby inhibiting its enzymatic activity.
Experimental Protocols for Studying EGFR
A variety of experimental techniques are employed to investigate EGFR signaling and the efficacy of EGFR inhibitors.
Western Blotting for EGFR Phosphorylation
Objective: To determine the activation state of EGFR by detecting its phosphorylation.
Methodology:
-
Cell Lysis: Treat cells with appropriate stimuli (e.g., EGF) and/or inhibitors. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total EGFR to normalize for protein loading.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of EGFR inhibitors on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the EGFR inhibitor for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Conclusion
The Epidermal Growth Factor Receptor remains a subject of intensive research due to its central role in both normal physiology and various pathologies, particularly cancer. A thorough understanding of its signaling pathways and the development of novel inhibitory strategies are crucial for advancing therapeutic options. While no specific information on "this compound" is currently available, the established methodologies and foundational knowledge of EGFR biology provide a robust framework for the evaluation of any new chemical entity targeting this critical receptor.
References
The Rise of a Targeted Therapy: A Technical Guide to the Discovery and Development of Osimertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, marketed as Tagrisso, represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) harboring specific mutations in the epidermal growth factor receptor (EGFR).[1][2] This third-generation tyrosine kinase inhibitor (TKI) was meticulously designed to selectively target both the initial sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs.[3][4] Its development is a prime example of structure-based drug design, leading to a compound with a high therapeutic index by sparing wild-type EGFR and thus reducing associated toxicities.[2] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of osimertinib, supported by key preclinical and clinical data, detailed experimental methodologies, and visual representations of its operational context.
Discovery and Development
The journey to discover osimertinib began in 2009 with the goal of creating a third-generation EGFR inhibitor that could overcome the challenge of T790M-mediated resistance.[1][5] The drug discovery program, driven by a structure-based approach, yielded the compound that would become osimertinib by 2012.[1] Preclinical studies demonstrated its potent and selective activity against mutant forms of EGFR.
Based on promising Phase I trial results, osimertinib was granted breakthrough therapy designation by the FDA in April 2014.[1] This was followed by an accelerated approval in the United States in November 2015 for the treatment of patients with metastatic EGFR T790M mutation-positive NSCLC who had progressed on prior EGFR TKI therapy.[1][5] The European Medicines Agency (EMA) followed with a similar accelerated approval in February 2016.[1] Subsequent clinical trials, such as the FLAURA study, demonstrated the superiority of osimertinib over first-generation EGFR TKIs in the first-line setting, leading to its approval for this indication in 2018.[6][7] More recently, its use has been expanded to the adjuvant setting for early-stage EGFR-mutated NSCLC after tumor resection.[2]
Chemical Synthesis
Osimertinib is a mono-anilino-pyrimidine compound.[3] A representative synthesis of osimertinib mesylate involves a multi-step process. The synthesis begins with a Friedel-Crafts arylation reaction, followed by an SNAr reaction to form a key intermediate. Subsequent steps include a nitro reduction, acylation, and an elimination reaction to yield the final osimertinib molecule. The process is completed by treatment with methanesulfonic acid to produce osimertinib mesylate, the form used in the final pharmaceutical product. The complexity of its structure has presented challenges in its synthesis, leading to the development of improved and more cost-effective manufacturing processes.[8]
Mechanism of Action
Osimertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase.[3] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[3][9] This irreversible binding effectively blocks the downstream signaling pathways that drive cancer cell proliferation and survival.[9] A key advantage of osimertinib is its high selectivity for mutant forms of EGFR, including the T790M resistance mutation, over wild-type EGFR.[10] This selectivity is attributed to its ability to exploit the structural differences between the mutant and wild-type receptors.[5] By sparing wild-type EGFR, osimertinib minimizes the dose-limiting toxicities, such as skin rash and diarrhea, that are common with earlier-generation, less selective EGFR inhibitors.[11]
Signaling Pathways
The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival.[12][13] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[14][15] In cancer, mutations in EGFR can lead to its constitutive activation, resulting in uncontrolled cell growth. Osimertinib's inhibition of mutant EGFR effectively shuts down these aberrant signaling pathways.
EGFR Signaling Pathway and Osimertinib Inhibition.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of osimertinib.
Table 1: Preclinical Activity of Osimertinib
| Parameter | Cell Line/Model | EGFR Status | IC50 (nM) | Reference |
|---|---|---|---|---|
| EGFR Phosphorylation Inhibition | H1975 | L858R/T790M | <15 | [3] |
| EGFR Phosphorylation Inhibition | PC-9VanR | ex19del/T790M | <15 | [3] |
| Brain Penetration (Efflux Ratio) | MDCK-MDR1 cells | N/A | 13.4 |
| Brain Penetration (Efflux Ratio) | MDCK-BCRP cells | N/A | 5.4 | |
Table 2: Clinical Efficacy of Osimertinib (FLAURA Trial - First-Line Treatment)
| Endpoint | Osimertinib | Comparator (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | P-value | Reference |
|---|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.0001 | [6] |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 | [16] |
| Objective Response Rate (ORR) | 77% | 69% | N/A | N/A | [6] |
| Median Duration of Response | 17.6 months | 9.6 months | N/A | N/A |[6] |
Table 3: Clinical Efficacy of Osimertinib plus Chemotherapy (FLAURA2 Trial - First-Line Treatment)
| Endpoint | Osimertinib + Chemotherapy | Osimertinib Monotherapy | Hazard Ratio (95% CI) | P-value | Reference |
|---|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 25.5 months | 16.7 months | 0.62 (0.49-0.79) | <0.0001 | [17] |
| Overall Survival (OS) | Favorable trend | | 0.75 (0.57-0.97) | |[17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the development of osimertinib are summarized below.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of osimertinib against various forms of EGFR.
-
Methodology: Recombinant EGFR proteins (wild-type, L858R, exon 19 deletion, T790M, etc.) were incubated with osimertinib at varying concentrations in the presence of ATP and a substrate peptide. The phosphorylation of the substrate was measured using methods such as ELISA or radiometric assays to determine the IC50 values.
Cell-Based Assays
-
Objective: To assess the effect of osimertinib on cell proliferation and EGFR signaling in cancer cell lines.
-
Methodology: NSCLC cell lines with different EGFR mutation statuses (e.g., PC-9 with exon 19 deletion, H1975 with L858R/T790M) were cultured in the presence of increasing concentrations of osimertinib. Cell viability was measured using assays like MTT or CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition). Western blotting was used to assess the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.
Animal Models (Xenografts)
-
Objective: To evaluate the in vivo efficacy of osimertinib in tumor-bearing animal models.
-
Methodology: Immunocompromised mice were subcutaneously or orthotopically implanted with human NSCLC cells harboring specific EGFR mutations. Once tumors were established, mice were treated with oral doses of osimertinib or a vehicle control. Tumor volume was measured regularly to assess tumor growth inhibition. In some studies, brain metastases models were established to evaluate the central nervous system (CNS) activity of osimertinib.[18]
Clinical Trial Design (e.g., FLAURA Trial)
-
Objective: To compare the efficacy and safety of osimertinib with standard of care EGFR TKIs in treatment-naïve patients with EGFR-mutated advanced NSCLC.
-
Methodology: A phase III, randomized, double-blind study was conducted.[6][16]
-
Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletions or L858R mutations.
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either osimertinib (80 mg once daily) or a standard EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).
-
Endpoints: The primary endpoint was progression-free survival. Secondary endpoints included overall survival, objective response rate, duration of response, and safety.
-
Tumor Assessment: Tumor responses were evaluated according to RECIST 1.1 criteria.
-
General Experimental Workflow for Osimertinib Development.
Mechanisms of Resistance to Osimertinib
Despite the significant efficacy of osimertinib, acquired resistance inevitably develops.[19] The mechanisms of resistance are diverse and can be broadly categorized as either EGFR-dependent or EGFR-independent.
-
EGFR-Dependent Mechanisms: The most well-characterized on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, most commonly the C797S mutation.[4][20] This mutation alters the cysteine residue to which osimertinib covalently binds, thereby preventing its inhibitory activity.
-
EGFR-Independent Mechanisms: These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Common bypass mechanisms include:
The emergence of these resistance mechanisms highlights the need for ongoing research into combination therapies and next-generation inhibitors to further improve outcomes for patients with EGFR-mutated NSCLC.
Mechanisms of Acquired Resistance to Osimertinib.
Conclusion
Osimertinib stands as a landmark achievement in precision oncology. Its rational design, based on a deep understanding of the molecular drivers of NSCLC and the mechanisms of resistance to prior therapies, has led to a highly effective and well-tolerated treatment that has significantly improved the lives of patients with EGFR-mutated lung cancer. The ongoing investigation into resistance mechanisms and the development of novel therapeutic strategies will continue to build upon the success of osimertinib and further advance the field of targeted cancer therapy.
References
- 1. Osimertinib - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 14. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. researchgate.net [researchgate.net]
- 19. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to EGFR-IN-90: Chemical Structure and Properties
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a detailed examination of EGFR-IN-90, a notable inhibitor of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of essential cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of this pathway is a hallmark of various cancers, making EGFR a prime target for therapeutic intervention. EGFR inhibitors are classified into generations based on their mechanism of action and resistance profiles. First-generation inhibitors, such as gefitinib and erlotinib, are reversible binders, while second-generation inhibitors like afatinib bind irreversibly.[2] This guide will delve into the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound, alongside relevant experimental protocols.
Chemical Structure and Properties
A thorough search of publicly available chemical databases and scientific literature did not yield a specific compound with the designation "this compound." This name may represent an internal compound identifier within a research institution or company that has not been publicly disclosed. For the purposes of this guide, we will discuss the general characteristics of novel EGFR inhibitors based on available information for similar compounds.
The development of EGFR inhibitors often focuses on a core scaffold, such as a quinazoline nucleus, which is present in first-generation inhibitors.[2] Modifications to this core structure are made to enhance potency, selectivity, and to overcome resistance mechanisms, such as the T790M mutation.
Table 1: General Physicochemical Properties of Small Molecule EGFR Inhibitors
| Property | Typical Range/Characteristic | Importance in Drug Development |
| Molecular Weight | 400 - 600 g/mol | Influences absorption, distribution, and metabolism. |
| Molecular Formula | Varies based on specific structure | Defines the elemental composition. |
| IUPAC Name | Systematic name based on structure | Provides an unambiguous chemical identifier. |
| Solubility | Generally low in aqueous solutions | Affects formulation and bioavailability. The pKa value is a critical determinant of solubility.[3] |
| Melting Point | Typically >200 °C | Indicator of purity and solid-state stability. |
| Stability | Variable, sensitive to pH and light | Crucial for storage, formulation, and in vivo efficacy.[4] |
Pharmacological Properties
The pharmacological profile of an EGFR inhibitor is defined by its potency against wild-type and mutant forms of the receptor, its selectivity over other kinases, and its overall mechanism of action.
Table 2: General Pharmacological Profile of Potent EGFR Inhibitors
| Parameter | Typical Values | Significance |
| IC50 (EGFR WT) | 1 - 100 nM | Potency against the wild-type receptor. |
| IC50 (EGFR mutants, e.g., L858R, Exon 19 del) | 0.1 - 50 nM | Efficacy in common oncogenic mutations. |
| IC50 (EGFR T790M) | 1 - 100 nM (for 3rd gen) | Ability to overcome the most common resistance mutation. |
| Kinase Selectivity | >100-fold vs. other kinases | Minimizes off-target effects and toxicity.[5] |
| Mechanism of Action | Reversible or Irreversible | Irreversible inhibitors form a covalent bond with the kinase, often leading to prolonged activity.[2] |
Mechanism of Action and Signaling Pathways
EGFR activation, triggered by ligand binding, leads to receptor dimerization and autophosphorylation of tyrosine residues in the C-terminal domain.[6] This initiates a cascade of downstream signaling pathways crucial for cell growth and survival, including the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways.[7][8] EGFR inhibitors act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[9]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of manufacturing factors on physical stability and solubility of solid dispersions containing a low glass transition temperature drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Acquired Resistance: A Technical Guide to the Inhibition of the EGFR C797S Mutation
Disclaimer: No publicly available scientific literature or data could be identified for a specific inhibitor designated "EGFR-IN-90." This technical guide will therefore provide a comprehensive overview of the strategies and mechanisms employed by fourth-generation epidermal growth factor receptor (EGFR) inhibitors to overcome the C797S resistance mutation, using data from publicly disclosed molecules as representative examples.
Introduction: The Challenge of C797S-Mediated Resistance in Non-Small Cell Lung Cancer
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of EGFR tyrosine kinase inhibitors (TKIs). First- and second-generation TKIs offered significant clinical benefit to patients with activating EGFR mutations. However, the emergence of the T790M "gatekeeper" mutation often led to acquired resistance. Third-generation TKIs, such as osimertinib, were specifically designed to target this resistance mechanism and have become a standard of care.[1]
Despite the success of third-generation TKIs, a new mechanism of acquired resistance has emerged in the form of the C797S mutation.[1][2] This mutation occurs at the covalent binding site of irreversible TKIs, substituting the cysteine residue with a serine. This seemingly subtle change has profound implications, as it prevents the formation of the covalent bond that is critical for the efficacy of these drugs, rendering them ineffective.[1] The C797S mutation is a significant clinical challenge, necessitating the development of novel therapeutic strategies.[1][3]
Fourth-Generation EGFR Inhibitors: A New Frontier
To address the challenge of C797S-mediated resistance, a new class of drugs, known as fourth-generation EGFR inhibitors, is in development. These inhibitors are designed to neutralize the activity of EGFR even in the presence of the C797S mutation. The primary strategies employed by these inhibitors include:
-
Non-covalent, reversible binding: By not relying on the cysteine at position 797 for covalent bond formation, these inhibitors can effectively bind to and inhibit the C797S mutant EGFR.
-
Allosteric inhibition: Some inhibitors bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This allosteric modulation can inactivate the receptor regardless of mutations in the ATP-binding site.[3]
This guide will delve into the characteristics of representative fourth-generation EGFR inhibitors, summarizing their inhibitory profiles and the experimental methodologies used for their evaluation.
Quantitative Inhibitory Profiles of Representative Fourth-Generation EGFR Inhibitors
The following tables summarize the in vitro potency of several fourth-generation EGFR inhibitors against various EGFR mutant forms, including the C797S variant. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of the enzyme by 50%), providing a quantitative measure of their efficacy.
| Inhibitor | EGFR L858R/T790M/C797S IC50 (nM) | EGFR del19/T790M/C797S IC50 (nM) | Cell Line | Reference |
| LS-106 | 3.1 | 2.4 | BaF3 | [2] |
| EAI045 * | Low-nanomolar (biochemical assay) | Not Reported | Not Applicable | [3] |
*EAI045 is an allosteric inhibitor and demonstrates significant synergy with cetuximab.
| Inhibitor | PC-9-OR (EGFR del19/T790M/C797S) IC50 (µM) | PC-9 (EGFR del19) IC50 (µM) | Reference |
| Osimertinib | 4.85 | 0.08 | [2] |
| LS-106 | Not Reported | Not Reported | [2] |
Experimental Protocols
The evaluation of novel EGFR inhibitors involves a series of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments typically cited in the characterization of these compounds.
Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against purified EGFR kinase domains with various mutations.
Protocol:
-
Reagents: Purified recombinant EGFR kinase domains (e.g., L858R/T790M/C797S), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations.
-
Procedure:
-
The EGFR kinase is incubated with the test inhibitor for a defined period (e.g., 30 minutes) at room temperature in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using a phosphospecific antibody in an ELISA format.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay
Objective: To assess the effect of an inhibitor on the growth and survival of cancer cell lines harboring specific EGFR mutations.
Protocol:
-
Cell Lines: Engineered cell lines (e.g., Ba/F3) or patient-derived cancer cell lines (e.g., PC-9) expressing the desired EGFR mutations (e.g., del19/T790M/C797S).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed. Common methods include:
-
MTT or MTS assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated for each inhibitor concentration. The IC50 value is determined by plotting the data on a dose-response curve.
Western Blotting
Objective: To investigate the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Cells are treated with the inhibitor at various concentrations for a specific duration.
-
Following treatment, the cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
-
Immunoblotting:
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (e.g., p-AKT, p-ERK), and their total protein counterparts.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands can be quantified to determine the relative levels of protein phosphorylation.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key aspects of EGFR signaling, the mechanism of C797S resistance, and the workflow for evaluating novel inhibitors.
Caption: EGFR Signaling Pathway.
Caption: Mechanism of C797S Resistance.
Caption: Drug Discovery Workflow.
Conclusion and Future Directions
The emergence of the EGFR C797S mutation represents a significant hurdle in the management of EGFR-mutant NSCLC. However, the development of fourth-generation EGFR inhibitors offers a promising path forward. By employing novel mechanisms of action, such as reversible binding and allosteric inhibition, these agents have demonstrated the potential to overcome C797S-mediated resistance in preclinical models.
The continued investigation of these and other novel inhibitors is crucial. A deeper understanding of the structural and dynamic changes induced by the C797S mutation will facilitate the rational design of even more potent and selective inhibitors. Furthermore, exploring combination therapies, for instance by pairing fourth-generation TKIs with other targeted agents or immunotherapies, may provide a strategy to preemptively address future resistance mechanisms and further improve outcomes for patients with NSCLC. The journey to outsmarting cancer is ongoing, and the development of fourth-generation EGFR inhibitors is a critical step in this endeavor.
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LS‐106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fourth-Generation EGFR Inhibitors: Overcoming Resistance in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific compound designated "EGFR-IN-90" did not yield any publicly available data. This guide will therefore focus on the broader class of fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, utilizing data from publicly disclosed developmental compounds as representative examples of this class.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC
First, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs) have significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the long-term efficacy of these agents is often limited by the development of acquired resistance.[1][2] The third-generation TKI, osimertinib, is highly effective against the T790M resistance mutation that commonly arises after treatment with earlier-generation TKIs. Yet, resistance to osimertinib inevitably emerges, frequently through the acquisition of a C797S mutation in the EGFR kinase domain.[1][2] This mutation prevents the covalent binding of irreversible inhibitors like osimertinib, rendering them ineffective.[3][4] The development of fourth-generation EGFR inhibitors aims to address this critical unmet medical need by targeting EGFR enzymes with the C797S mutation, including the double (e.g., Del19/C797S or L858R/C797S) and triple (e.g., Del19/T790M/C797S or L858R/T790M/C797S) mutant variants.[1][4][5]
Mechanism of Action of Fourth-Generation EGFR Inhibitors
Fourth-generation EGFR TKIs are being developed through several mechanistic approaches to overcome C797S-mediated resistance. These can be broadly categorized as:
-
ATP-Competitive, Non-Covalent (Reversible) Inhibitors: These inhibitors bind to the ATP-binding pocket of the EGFR kinase domain but do so in a reversible manner, thus not being impeded by the C797S mutation which blocks covalent bond formation. BBT-176 is an example of a reversible, fourth-generation EGFR TKI.[6]
-
Allosteric Inhibitors: These compounds bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This allosteric modulation can inhibit kinase activity and can be effective against mutations in the ATP-binding site.[1][2]
-
Ortho-allosteric Inhibitors: A subset of allosteric inhibitors that bind in a pocket adjacent to the ATP binding site.[1]
A key characteristic of many fourth-generation inhibitors is their high selectivity for mutant forms of EGFR over wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target toxicities, such as skin rash and diarrhea, which are common with less selective EGFR inhibitors.[1]
Preclinical Data for Representative Fourth-Generation EGFR Inhibitors
Several fourth-generation EGFR inhibitors are currently in preclinical and clinical development. The following tables summarize publicly available in vitro and in vivo data for some of these compounds.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below showcases the potency of various fourth-generation EGFR inhibitors against different EGFR mutations.
| Compound | EGFR Mutant Variant | IC50 (nM) | Wild-Type EGFR IC50 (nM) | Selectivity (WT/Mutant) | Reference |
| BBT-176 | 19Del/T790M/C797S (protein) | 1.79 | - | - | [6] |
| 19Del/C797S (protein) | 4.36 | - | - | [6] | |
| L858R/C797S (protein) | 5.35 | - | - | [6] | |
| 19Del/T790M/C797S (Ba/F3 cells) | 49 | >3,000 | >61 | [6] | |
| 19Del/C797S (Ba/F3 cells) | 42 | >3,000 | >71 | [6] | |
| L858R/T790M/C797S (Ba/F3 cells) | 202 | >3,000 | >15 | [6] | |
| L858R/C797S (Ba/F3 cells) | 183 | >3,000 | >16 | [6] | |
| TQB3804 | d746-750/T790M/C797S (enzymatic) | 0.46 | 1.07 | ~2.3 | [7] |
| L858R/T790M/C797S (enzymatic) | 0.13 | 1.07 | ~8.2 | ||
| d746-750/T790M/C797S (Ba/F3 cells) | 26.8 | 147 (A431 cells) | ~5.5 | [8] | |
| BLU-945 | Triple-mutant EGFR | Sub-nanomolar | - | >900-fold | [9] |
| THE-349 | All major mutant variants (biochemical) | <2 | - | - | [3] |
| All 8 major mutant variants (BaF3 cells) | <6 | - | ≥10-fold | [3] |
In Vivo Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial step in preclinical drug development to assess in vivo efficacy.
| Compound | Model Type | EGFR Mutation | Dosing | Outcome | Reference |
| BBT-176 | Cell-Derived Xenograft (CDX) & PDX | 19Del/T790M/C797S | Not specified | Significant tumor growth inhibition | [6] |
| TQB3804 | CDX (Ba/F3 cells) | d746-750/T790M/C797S | Not specified | Significant tumor growth inhibition | [7][10] |
| CDX (NCI-H1975) | d746-750/T790M/C797S | Not specified | Significant tumor growth inhibition | [10] | |
| PDX (LUPF104) | Not specified | Not specified | Significant tumor growth inhibition | [7] | |
| BLU-945 | CDX (NCI-H1975) | L858R/T790M | 30 mg/kg BID | Tumor stasis | [10] |
| 100 mg/kg BID | Tumor regression | [10] | |||
| CDX (Ba/F3 cells) | L858R/T790M/C797S | Not specified | Strong tumor regression | [10] | |
| CDX (Ba/F3 cells) | ex19del/T790M/C797S | Not specified | Strong tumor regression | [10] | |
| PDX | EGFR-driven | 75 & 100 mg/kg BID | Substantial tumor growth inhibition | [10] | |
| THE-349 | CDX (BaF3 cells) | Single, double, & triple mutants | Well-tolerated doses | Deep tumor regressions (>80%) | [3][11] |
| PDX | Heterogeneous EGFR mutants | Well-tolerated doses | Deep and/or complete tumor regression | [11] | |
| Intracranial tumor model | LTC (triple mutant) | Not specified | Significantly prolonged median survival | [3] |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on the methodologies described in the cited literature, the following are representative protocols for key experiments in the development of fourth-generation EGFR inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of a compound against purified EGFR enzyme variants.
-
Methodology:
-
Recombinant human EGFR proteins (wild-type and various mutant forms) are used.
-
The kinase reaction is typically performed in a buffer containing ATP and a substrate peptide.
-
The test compound is added at various concentrations.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, HTRF®, or AlphaScreen®.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[6]
-
Cell-Based Proliferation/Viability Assay
-
Objective: To determine the effect of a compound on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.
-
Methodology:
-
Engineered cell lines (e.g., Ba/F3) or human cancer cell lines (e.g., NCI-H1975) expressing specific EGFR mutations are cultured.[6][7]
-
Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as CellTiter-Glo® (measures ATP levels), MTS, or by direct cell counting.
-
IC50 values are determined from the dose-response curves.[6][7]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Methodology:
-
Model Establishment: Immunocompromised mice (e.g., nude or NOD-SCID) are subcutaneously or orthotopically injected with human cancer cells (CDX models) or implanted with tumor fragments from a patient's tumor (PDX models).[10][12][13]
-
Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. The test compound is administered orally or via another appropriate route at one or more dose levels and schedules (e.g., once or twice daily).[10]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumor growth inhibition (TGI) or tumor regression is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to assess the levels of phosphorylated EGFR and downstream signaling proteins (e.g., p-AKT, p-ERK) by Western blotting or immunohistochemistry to confirm target engagement.[7]
-
Visualizations: Signaling Pathways and Experimental Workflows
EGFR Signaling and Resistance Mechanisms
The following diagram illustrates the EGFR signaling pathway, the mechanism of resistance to third-generation inhibitors, and the point of intervention for fourth-generation inhibitors.
Caption: EGFR signaling pathway and TKI intervention points.
Preclinical Development Workflow for a Fourth-Generation EGFR Inhibitor
This diagram outlines a typical workflow for the preclinical evaluation of a novel fourth-generation EGFR inhibitor.
References
- 1. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in fourth-generation EGFR TKIs in EGFR-mutant NSCLC: Bridging biological insights and therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Abstract 1320: Preclinical evaluation of TQB3804, a potent EGFR C797S inhibitor | Semantic Scholar [semanticscholar.org]
- 9. onclive.com [onclive.com]
- 10. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theseus Pharmaceuticals Presents Preclinical Data Characterizing THE-349, its Fourth-Generation EGFR Inhibitor in Development for NSCLC, at the 34th EORTC-NCI-AACR Symposium - BioSpace [biospace.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of EGFR Inhibitors: A Technical Overview
Disclaimer: Initial searches for preclinical studies on a specific compound designated "EGFR-IN-90" did not yield any publicly available data. The information presented herein is a representative technical guide based on established knowledge of well-documented Epidermal Growth Factor Receptor (EGFR) inhibitors. The data and methodologies are provided as an illustrative example of a preclinical data package for a novel EGFR inhibitor.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[4][5]
In many types of cancer, aberrant EGFR signaling, due to overexpression, gene amplification, or activating mutations, is a key driver of tumorigenesis and metastasis.[1][2][4][5] Consequently, EGFR has become a prime target for anti-cancer therapies. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have shown significant clinical success, particularly in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[6]
This guide provides a template for the preclinical evaluation of a novel EGFR inhibitor, outlining key in vitro and in vivo studies, data presentation, and experimental protocols.
Quantitative Data Summary
The preclinical profile of a novel EGFR inhibitor is typically characterized by its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The following tables summarize hypothetical data for an exemplary next-generation EGFR inhibitor.
Table 1: In Vitro Kinase and Cellular Potency
| Target/Cell Line | Assay Type | IC50 / GI50 (nM) |
| Wild-Type EGFR | Kinase Assay | 150 |
| EGFR (L858R) | Kinase Assay | 1.2 |
| EGFR (exon 19 del) | Kinase Assay | 0.8 |
| EGFR (T790M) | Kinase Assay | 5.6 |
| EGFR (C797S) | Kinase Assay | 89 |
| NCI-H1975 (L858R/T790M) | Cell Proliferation | 12.5 |
| HCC827 (exon 19 del) | Cell Proliferation | 4.3 |
| A549 (WT EGFR) | Cell Proliferation | >5000 |
Table 2: In Vivo Pharmacokinetic Parameters (Mouse)
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Tmax (Oral) | 2 hours |
| Cmax (10 mg/kg, Oral) | 1.2 µM |
| Half-life (t1/2) | 6.8 hours |
| Brain Penetration (AUCbrain/AUCplasma) | 0.9 |
Table 3: In Vivo Efficacy in Xenograft Model (NCI-H1975)
| Treatment Group | Dose (mg/kg, Oral, QD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Exemplary Inhibitor | 10 | 85 |
| Osimertinib | 10 | 92 |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of preclinical data.
EGFR Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, recombinant EGFR enzyme, and the substrate.
-
Add serially diluted test compound to the wells of a 384-well plate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol, which involves a luciferase/luciferin-based system to detect ATP levels.[7]
-
Calculate the percent inhibition of kinase activity at each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, HCC827, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serially diluted test compound and incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the percent growth inhibition at each compound concentration relative to a DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression analysis.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation (e.g., NCI-H1975)
-
Vehicle solution for drug formulation
-
Test compound
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Visualizations: Signaling Pathways and Workflows
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining inhibitor potency in a biochemical kinase assay.
References
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel small molecule EGFR inhibitors as candidate drugs in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com.cn [promega.com.cn]
An In-Depth Technical Guide to the Characterization of EGFR Inhibitor Binding Affinity
Disclaimer: Initial searches for a specific inhibitor designated "EGFR-IN-90" did not yield any publicly available data regarding its binding affinity, experimental protocols, or mechanism of action. The following guide provides a comprehensive overview of the principles and methodologies used to characterize the binding affinity of novel inhibitors to the Epidermal Growth Factor Receptor (EGFR), which can be applied to any new chemical entity targeting this receptor.
Introduction to EGFR and Its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer and glioblastoma. Consequently, EGFR has emerged as a major therapeutic target for cancer treatment. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR are a cornerstone of targeted cancer therapy.[2][3] The precise characterization of the binding affinity of these inhibitors is a critical step in the drug discovery and development process, as it directly correlates with their potency and potential clinical efficacy.
Quantitative Assessment of Binding Affinity
The binding affinity of an inhibitor to its target is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
-
Kd (Dissociation Constant): Represents the concentration of an inhibitor at which half of the target protein is occupied. A lower Kd value indicates a higher binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of an inhibitor that is required to inhibit 50% of a specific biological or biochemical function, such as enzyme activity.
While related, Kd and IC50 are not interchangeable. The Cheng-Prusoff equation can be used to relate these two values, particularly in the context of competitive enzyme inhibition.
A summary of key quantitative parameters for hypothetical EGFR inhibitors is presented in the table below for illustrative purposes.
| Inhibitor | Target EGFR Variant | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| Compound X | Wild-Type EGFR | Kinase Assay | 15 | 5 | Fictional |
| Compound Y | EGFR L858R | Cell-based Assay | 5 | N/A | Fictional |
| Compound Z | EGFR T790M | Biochemical Assay | 50 | 20 | Fictional |
Experimental Protocols for Determining Binding Affinity
A variety of in vitro and cell-based assays are employed to determine the binding affinity and inhibitory activity of compounds against EGFR.
Biochemical Kinase Assays
These assays directly measure the enzymatic activity of purified EGFR kinase domain in the presence of an inhibitor.
Principle: The transfer of a phosphate group from ATP to a substrate peptide by the EGFR kinase is quantified. The reduction in this phosphorylation event in the presence of an inhibitor is used to determine its IC50 value.
Example Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, BSA, and DTT.
-
Dilute recombinant human EGFR kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by dilution in the reaction buffer.
-
Prepare an ATP solution at a concentration close to its Km for EGFR.
-
-
Kinase Reaction:
-
In a 96-well plate, add the EGFR kinase, the test inhibitor at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. The ADP-Glo™ system converts ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, generating a luminescent signal.
-
The luminescence is read using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Biochemical Kinase Assay Workflow
Cell-Based Assays
Cell-based assays measure the effect of an inhibitor on EGFR signaling within a cellular context, providing insights into its potency, cell permeability, and potential off-target effects.
Principle: The inhibition of EGFR autophosphorylation or the phosphorylation of downstream signaling proteins (e.g., Akt, Erk) is measured in cancer cell lines that are dependent on EGFR signaling.
Example Protocol: Western Blotting for Phospho-EGFR
-
Cell Culture and Treatment:
-
Culture an EGFR-dependent cancer cell line (e.g., A549, NCI-H1975) to approximately 80% confluency.
-
Starve the cells in a serum-free medium for several hours to reduce basal EGFR activity.
-
Treat the cells with a serial dilution of the test inhibitor for a specified time.
-
Stimulate the cells with EGF to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-EGFR and total EGFR.
-
Normalize the p-EGFR signal to the total EGFR signal.
-
Determine the IC50 value by plotting the normalized p-EGFR levels against the inhibitor concentration.
-
EGFR Signaling Pathways
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, which initiates several downstream signaling cascades that are crucial for cell growth and survival.[4][5][6] Understanding how an inhibitor modulates these pathways is essential for characterizing its mechanism of action.
Major EGFR Downstream Signaling Pathways
The primary signaling pathways activated by EGFR include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.[1]
-
PI3K-AKT-mTOR Pathway: This cascade is central to promoting cell survival and growth.
-
PLCγ-PKC Pathway: This pathway is involved in cell motility and other cellular processes.
The efficacy of an EGFR inhibitor can be further validated by demonstrating the downregulation of the phosphorylation status of key components within these pathways.
Conclusion
Determining the binding affinity of a novel inhibitor to EGFR is a multifaceted process that requires a combination of biochemical and cell-based assays. A thorough characterization not only involves quantifying the IC50 and/or Kd values but also understanding the inhibitor's impact on the intricate network of EGFR-driven signaling pathways. This comprehensive approach is essential for the rational design and development of effective and selective EGFR-targeted therapies for cancer.
References
- 1. ClinPGx [clinpgx.org]
- 2. drugs.com [drugs.com]
- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of EGFR-IN-90 in Overcoming Tyrosine Kinase Inhibitor Resistance: A Technical Overview
A comprehensive analysis of existing literature reveals a significant information gap regarding a specific molecule designated "EGFR-IN-90." Despite extensive searches focused on its role in overcoming tyrosine kinase inhibitor (TKI) resistance, no publicly available scientific data, research articles, or clinical trial information for a compound with this identifier could be located. The scientific community and prominent research databases do not appear to reference "this compound."
This technical guide, therefore, pivots to address the broader challenge of acquired resistance to Epidermal Growth Factor Receptor (EGFR) TKIs in non-small cell lung cancer (NSCLC), with a particular focus on the C797S mutation—a key mechanism of resistance to third-generation inhibitors like osimertinib. The principles and methodologies discussed herein are fundamental to the research and development of novel inhibitors aimed at overcoming such resistance, and would be applicable to the study of any new compound, hypothetically including one designated this compound.
The Landscape of EGFR TKI Resistance
First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, initially show remarkable efficacy in NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation). However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M.
Third-generation TKIs, most notably osimertinib, were designed to be effective against both the initial activating mutations and the T790M resistance mutation. Unfortunately, resistance to these drugs also emerges, frequently driven by a tertiary mutation at the C797S position in the EGFR kinase domain. The C797S mutation prevents the covalent binding of irreversible inhibitors like osimertinib, rendering them ineffective.[1][2][3]
Overcoming C797S-Mediated Resistance: The Next Frontier
The development of fourth-generation EGFR TKIs and other novel therapeutic strategies is a critical area of research aimed at overcoming the challenge of C797S-mediated resistance.[1][4] These efforts are focused on developing compounds that can inhibit EGFR signaling in the presence of the C797S mutation. The approaches can be broadly categorized into:
-
Allosteric Inhibitors: These compounds bind to a site on the EGFR protein distinct from the ATP-binding pocket, inducing a conformational change that inactivates the kinase. This mechanism is not hindered by mutations in the ATP-binding site, such as C797S.
-
Reversible, ATP-Competitive Inhibitors: These molecules are designed to effectively compete with ATP for binding to the EGFR kinase domain, even with the C797S mutation.
-
Combination Therapies: Combining different classes of inhibitors or targeting parallel signaling pathways are also being explored to prevent or overcome resistance.
Hypothetical Data Presentation for a Novel Inhibitor (e.g., "this compound")
To evaluate the efficacy of a novel inhibitor in overcoming TKI resistance, researchers would typically generate quantitative data from a series of preclinical experiments. The following tables illustrate the types of data that would be crucial for assessing a compound like "this compound."
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| EGFR Mutant | Gefitinib | Osimertinib | "this compound" (Hypothetical) |
| L858R | 15 | 12 | 10 |
| L858R/T790M | >5000 | 25 | 20 |
| L858R/T790M/C797S | >5000 | >5000 | 50 |
| Del19/T790M/C797S | >5000 | >5000 | 65 |
Table 2: Cellular Proliferation Inhibition (GI50, nM) in Engineered Cell Lines
| Cell Line (EGFR Status) | Gefitinib | Osimertinib | "this compound" (Hypothetical) |
| Ba/F3 (L858R) | 20 | 18 | 15 |
| Ba/F3 (L858R/T790M) | >10000 | 50 | 45 |
| Ba/F3 (L858R/T790M/C797S) | >10000 | >10000 | 120 |
| NCI-H1975 (L858R/T790M) | >10000 | 40 | 35 |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model (EGFR Status) | Treatment | Tumor Growth Inhibition (%) |
| NCI-H1975 (L858R/T790M) | Osimertinib (25 mg/kg, QD) | 95 |
| NCI-H1975 (L858R/T790M) | "this compound" (50 mg/kg, QD) | 98 |
| Patient-Derived Xenograft (Del19/T790M/C797S) | Osimertinib (25 mg/kg, QD) | 5 |
| Patient-Derived Xenograft (Del19/T790M/C797S) | "this compound" (50 mg/kg, QD) | 85 |
Essential Experimental Protocols for Evaluating Novel EGFR Inhibitors
The following are detailed methodologies for key experiments that would be cited in a technical guide for a novel TKI.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various EGFR mutant kinases.
-
Methodology:
-
Recombinant human EGFR kinase domains (wild-type and various mutants) are expressed and purified.
-
The kinase reaction is initiated in a buffer containing the EGFR kinase, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and varying concentrations of the test inhibitor.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay (Promega) or by detecting the phosphorylated peptide with a specific antibody in an ELISA format.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
2. Cell Proliferation Assay
-
Objective: To measure the effect of the test compound on the proliferation of cancer cell lines expressing different EGFR mutations.
-
Methodology:
-
Cells (e.g., Ba/F3 engineered to express EGFR mutants or NSCLC cell lines like NCI-H1975) are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they are treated with a serial dilution of the test compound.
-
Cells are incubated for a period of 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo® (Promega).[5]
-
The half-maximal growth inhibition (GI50) values are determined by plotting the percentage of cell growth inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
-
3. Western Blot Analysis of EGFR Signaling
-
Objective: To confirm the on-target activity of the inhibitor by assessing the phosphorylation status of EGFR and its downstream signaling proteins.
-
Methodology:
-
Cells are treated with the test compound at various concentrations for a specified duration (e.g., 2-4 hours).
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentrations of the lysates are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human NSCLC cells or implanted with patient-derived tumor fragments.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
The test compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot or immunohistochemistry).
-
Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle control group.
-
Visualizing Key Concepts in EGFR TKI Resistance
Signaling Pathway of EGFR and TKI Action
Caption: Simplified EGFR signaling cascade and the inhibitory action of a TKI.
Workflow for Preclinical Evaluation of a Novel TKI
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 5. Kinase-Inactivated EGFR Is Required for the Survival of Wild-Type EGFR-Expressing Cancer Cells Treated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on EGFR-IN-90: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Foundational research and specific quantitative data for a compound designated "EGFR-IN-90" are not publicly available at this time. This guide provides a comprehensive overview of the epidermal growth factor receptor (EGFR) signaling pathway, the established mechanisms of EGFR inhibition, and the standard preclinical experimental protocols relevant to the evaluation of a novel EGFR inhibitor, using "this compound" as a representative example.
Introduction to EGFR Signaling
The epidermal growth factor receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), EGFR undergoes a conformational change, leading to dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2] This activation initiates a cascade of downstream signaling pathways that are crucial for regulating cellular processes including proliferation, differentiation, survival, and migration.[1][3]
Key downstream signaling pathways activated by EGFR include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[1]
-
PI3K-AKT-mTOR Pathway: Plays a central role in cell survival, growth, and metabolism.[1]
-
JAK/STAT Pathway: Involved in cytokine signaling and immune responses.[4]
-
PLCγ Pathway: Regulates calcium signaling and cytoskeletal rearrangements.[1]
Aberrant EGFR signaling, through mechanisms such as receptor overexpression or activating mutations, is a well-established driver of tumorigenesis and is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.
Hypothetical Mechanism of Action for this compound
This compound is conceptualized as a potent and selective inhibitor of EGFR. As a small molecule inhibitor, its primary mechanism of action would be to bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the phosphorylation of the receptor and thereby blocking the initiation of downstream signaling cascades. This inhibition is designed to selectively target cancer cells with aberrant EGFR activation, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
While specific data for this compound is not available, the following tables represent the typical quantitative data generated during the preclinical evaluation of an EGFR inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Ki (nM) |
| Wild-Type EGFR | Data not available | Data not available |
| EGFR (L858R) | Data not available | Data not available |
| EGFR (T790M) | Data not available | Data not available |
| Other Kinases | Data not available | Data not available |
Table 2: In Vitro Cellular Activity
| Cell Line | EGFR Status | GI50 (nM) |
| A431 | Wild-Type (amplified) | Data not available |
| NCI-H1975 | L858R/T790M | Data not available |
| PC-9 | del E746-A750 | Data not available |
| Normal Human Cells | Wild-Type | Data not available |
Table 3: In Vivo Pharmacokinetic Parameters (Mouse Model)
| Parameter | Value |
| Bioavailability (%) | Data not available |
| Cmax (ng/mL) | Data not available |
| Tmax (h) | Data not available |
| Half-life (h) | Data not available |
| AUC (ng·h/mL) | Data not available |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the foundational research of an EGFR inhibitor.
4.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
-
Principle: A purified recombinant EGFR kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified.
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP.
-
Add the purified EGFR enzyme to the wells of a 96-well plate.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated product using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
4.2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
4.3. Western Blot Analysis
-
Objective: To determine the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target proteins and their phosphorylated forms.
-
Procedure:
-
Treat cultured cells with the test compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for evaluating this compound.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. sinobiological.com [sinobiological.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: EGFR-IN-90 Cell Culture Treatment Guidelines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through receptor overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3] Small molecule Tyrosine Kinase Inhibitors (TKIs) that target EGFR have been developed to block the receptor's kinase activity and its downstream signaling cascades.[3][4]
EGFR-IN-90 is a novel, potent, and selective small molecule inhibitor of EGFR. These application notes provide a comprehensive guide for researchers on the use of this compound in cell culture, including protocols for assessing its biological activity and guidelines for interpreting the results. The following protocols are intended as a starting point, and researchers are encouraged to optimize these methods for their specific cell lines and experimental systems.
Mechanism of Action
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[1] This phosphorylation event creates docking sites for adaptor proteins, which in turn activate key downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1][5][6] this compound is designed to competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and blocking downstream signal transduction.[4]
Quantitative Data Summary
The following tables summarize hypothetical performance data for this compound in common cancer cell lines known to be dependent on EGFR signaling. Note: These values are examples and must be determined experimentally for your specific cell line and conditions.
Table 1: IC50 Values for Cell Viability (72-hour treatment)
| Cell Line | Cancer Type | EGFR Status | This compound IC50 (nM) |
|---|---|---|---|
| A431 | Skin | Wild-Type (Overexpressed) | 50 |
| NCI-H1975 | Lung | L858R/T790M Mutant | 15 |
| HCC827 | Lung | Exon 19 Deletion | 10 |
| MDA-MB-231 | Breast | Wild-Type (Low Expression) | > 10,000 |
Table 2: Inhibition of EGFR Phosphorylation (2-hour treatment)
| Cell Line | This compound Conc. (nM) | % Inhibition of p-EGFR (Tyr1068) |
|---|---|---|
| A431 | 1 | 25% |
| 10 | 78% | |
| 100 | 95% | |
| HCC827 | 1 | 45% |
| 10 | 92% |
| | 100 | 99% |
Experimental Protocols
Reconstitution and Storage of this compound
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the powder in sterile, anhydrous DMSO. Briefly vortex to ensure the compound is fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (1-2 months) or at -80°C for long-term storage (up to 1 year). Protect from light. When ready to use, thaw an aliquot at room temperature and dilute to the final working concentration in cell culture medium.
Protocol: Cell Viability Assay (e.g., using Resazurin or MTS)
This protocol determines the concentration of this compound that inhibits cell proliferation (IC50).
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well clear-bottom plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no cells" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Add the viability reagent (e.g., 20 µL of MTS reagent or 10 µL of Resazurin) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance/fluorescence of the "no cells" blank from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol: Western Blot for EGFR Phosphorylation
This protocol assesses the direct inhibitory effect of this compound on its target.
-
Cell Seeding and Serum Starvation:
-
Seed cells (e.g., A431, HCC827) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 16-24 hours. This reduces basal EGFR activity.
-
-
Compound Treatment:
-
Treat the serum-starved cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) diluted in serum-free medium. Include a vehicle control (DMSO).
-
Incubate for 2 hours at 37°C.
-
-
Ligand Stimulation:
-
To induce EGFR phosphorylation, add EGF ligand (e.g., 50 ng/mL final concentration) to each well.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for phospho-EGFR (e.g., p-EGFR Tyr1068) and total EGFR. A loading control (e.g., β-Actin or GAPDH) is essential.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR for each treatment condition.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High IC50 Value / No Effect | Cell line is not dependent on EGFR signaling. | Use a positive control cell line (e.g., A431, HCC827). Confirm EGFR expression and phosphorylation status. |
| Compound degradation. | Use fresh aliquots of this compound. Verify stock concentration. | |
| High Variability in Viability Assay | Inconsistent cell seeding. | Ensure a single-cell suspension and proper mixing before plating. Avoid edge effects by not using the outer wells of the plate. |
| Pipetting errors. | Use calibrated pipettes. Change tips between dilutions. | |
| No p-EGFR Signal in Control | Ineffective EGF stimulation. | Check the activity of the EGF ligand. Optimize stimulation time and concentration. |
| | Problem with lysis buffer or antibodies. | Ensure phosphatase inhibitors are included in the lysis buffer. Verify primary and secondary antibody concentrations and incubation times. |
References
- 1. ClinPGx [clinpgx.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR interactive pathway | Abcam [abcam.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-90 in H1975-TM Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NCI-H1975 cell line is a critical in vitro model for studying non-small cell lung cancer (NSCLC).[1][2] This cell line is derived from a female non-smoker with lung adenocarcinoma and is characterized by two key mutations in the epidermal growth factor receptor (EGFR) gene: the L858R activating mutation in exon 21 and the T790M resistance mutation in exon 20.[1][3][4] The T790M "gatekeeper" mutation confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) by increasing the affinity of EGFR for ATP.[5] The H1975-TM cell line specifically refers to H1975 cells harboring this T790M mutation, making it an invaluable tool for the development and evaluation of next-generation EGFR inhibitors designed to overcome this resistance mechanism.
These application notes provide a comprehensive guide for utilizing EGFR-IN-90, a novel EGFR inhibitor, in the H1975-TM cell line. This document outlines the relevant signaling pathways, detailed experimental protocols, and data presentation formats to facilitate research and drug development efforts targeting EGFR-driven cancers.
EGFR Signaling Pathway in H1975-TM Cells
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation. In cancer, aberrant EGFR signaling, often due to mutations, drives tumorigenesis. The H1975-TM cell line possesses a constitutively active EGFR due to the L858R mutation. The additional T790M mutation makes the receptor resistant to early-generation TKIs. A further mutation, C797S, can arise and confer resistance to third-generation inhibitors that work by forming a covalent bond with the cysteine at position 797.[6]
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition, including the resistance mechanisms.
Caption: EGFR signaling pathway with resistance mutations.
Quantitative Data Presentation
Disclaimer: As of the last update, specific quantitative data for this compound in H1975-TM cells is not publicly available. The following tables are templates based on expected outcomes and data from analogous EGFR inhibitors. Researchers should replace the placeholder data with their experimental results.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| EGFR (L858R/T790M) | [Insert experimental value] |
| EGFR (L858R/T790M/C797S) | [Insert experimental value] |
| Wild-Type EGFR | [Insert experimental value] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) after 72h |
| H1975-TM | L858R/T790M | [Insert experimental value] |
| PC-9 | exon 19 del | [Insert experimental value] |
| A549 | Wild-Type | [Insert experimental value] |
Table 3: Effect of this compound on EGFR Phosphorylation in H1975-TM Cells
| Treatment | Concentration (nM) | p-EGFR (Y1068) Inhibition (%) |
| This compound | [Dose 1] | [Insert experimental value] |
| This compound | [Dose 2] | [Insert experimental value] |
| This compound | [Dose 3] | [Insert experimental value] |
Experimental Protocols
Cell Culture and Maintenance of H1975-TM Cells
-
Thawing and Initial Culture:
-
Thaw cryopreserved H1975 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).[7][8]
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.[8]
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks.
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in H1975-TM cells.
Caption: General workflow for testing EGFR inhibitors.
Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed H1975-TM cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for EGFR Phosphorylation
-
Cell Lysis:
-
Seed H1975-TM cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Y1068), total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.[9][10]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro Kinase Assay
-
Assay Setup:
-
Use a commercially available kinase assay kit for EGFR (T790M).
-
Prepare a reaction mixture containing recombinant EGFR (T790M) enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase buffer.
-
-
Inhibitor Addition:
-
Add serial dilutions of this compound to the reaction mixture.
-
-
Kinase Reaction and Detection:
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the inhibition curve.
-
Conclusion
The H1975-TM cell line provides a robust and clinically relevant model for the preclinical evaluation of EGFR inhibitors targeting the T790M resistance mutation. The protocols and guidelines presented in these application notes offer a standardized framework for investigating the efficacy and mechanism of action of this compound. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the development of novel therapeutics for NSCLC.
References
- 1. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2 overexpression reverses the relative resistance of EGFR-mutant H1975 cell line to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lung.org [lung.org]
- 4. kidney.org [kidney.org]
- 5. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 6. MET-Independent Lung Cancer Cells Evading EGFR Kinase Inhibitors are Therapeutically Susceptible to BH3 Mimetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 8. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blood test: eGFR (estimated glomerular filtration rate) - American Kidney Fund [kidneyfund.org]
Application Notes and Protocols for EGFR-IN-90 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a detailed template for an in vivo xenograft study of an epidermal growth factor receptor (EGFR) inhibitor. As "EGFR-IN-90" is not a publicly documented agent, this protocol uses a representative third-generation EGFR inhibitor (e.g., Osimertinib) as a model to illustrate the experimental design. Researchers must adapt this protocol based on the specific properties of this compound, including its mechanism of action, potency, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[4] EGFR-targeted therapies, particularly tyrosine kinase inhibitors (TKIs), have become a cornerstone of treatment for EGFR-driven malignancies.
This document outlines a comprehensive experimental design for evaluating the anti-tumor efficacy of a novel EGFR inhibitor, this compound, using a subcutaneous xenograft mouse model. The protocol details the necessary steps from cell line selection and animal model preparation to drug administration, tumor growth monitoring, and endpoint analysis.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
EGFR activation, typically initiated by ligand binding (e.g., EGF, TGF-α), leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4] This creates docking sites for adaptor proteins, triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway, which collectively promote cell proliferation, survival, and invasion.[4] EGFR inhibitors block the tyrosine kinase activity, thereby inhibiting these downstream signals.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
The overall experimental workflow for the this compound xenograft study is depicted below. It encompasses animal acclimation, tumor cell implantation, randomization into treatment groups, therapeutic intervention, and subsequent data collection and analysis.
Caption: Experimental Workflow for In Vivo Efficacy Study.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be based on the specific EGFR mutation status that this compound is designed to target.
| Cell Line | Cancer Type | EGFR Mutation Status | Rationale for Use |
| NCI-H1975 | NSCLC | L858R / T790M | Standard model for 3rd-gen EGFR inhibitors; contains both a sensitizing (L858R) and a resistance (T790M) mutation.[5][6][7] |
| HCC827 | NSCLC | delE746-A750 | Sensitive to 1st and 3rd-gen EGFR inhibitors; lacks the T790M resistance mutation.[5][6] |
| A549 | NSCLC | Wild-Type (WT) | Negative control to assess selectivity and off-target effects against wild-type EGFR.[6][8] |
| U87 MG (EGFRvIII) | Glioblastoma | EGFRvIII | Model for constitutively active EGFR variant, common in glioblastoma. |
Protocol:
-
Culture selected cells (e.g., NCI-H1975) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® Matrix at a final concentration of 5 x 10⁷ cells/mL.[9] Keep on ice until implantation.
Animal Model and Tumor Implantation
Animal Model:
-
Species: Athymic Nude (nu/nu) or SCID mice.
-
Age/Weight: 6-8 weeks old, 18-22 grams.
-
Supplier: Charles River Laboratories, The Jackson Laboratory, or equivalent.
Protocol:
-
Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Anesthetize the mouse using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[10]
-
Monitor animals for recovery from anesthesia.
Treatment Regimen
Protocol:
-
Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Prepare this compound formulation in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water). The dosing concentrations should be determined from prior maximum tolerated dose (MTD) studies.
-
Administer treatment as per the defined schedule (e.g., once daily by oral gavage).
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | Oral Gavage | QD for 21 days |
| 2 | This compound | Low Dose (e.g., 5 mg/kg) | Oral Gavage | QD for 21 days |
| 3 | This compound | High Dose (e.g., 25 mg/kg) | Oral Gavage | QD for 21 days |
| 4 | Standard of Care (e.g., Osimertinib) | 5 mg/kg | Oral Gavage | QD for 21 days |
Efficacy and Toxicity Monitoring
Protocol:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, or signs of diarrhea).
-
The study endpoint is reached when the tumor volume in the control group exceeds 2000 mm³, or after a pre-determined duration (e.g., 21-28 days). Euthanize mice that show signs of severe distress or if tumors become ulcerated.
Endpoint Analysis
Protocol:
-
At the study endpoint, euthanize mice via CO₂ asphyxiation followed by cervical dislocation.
-
Excise tumors, measure their final weight, and divide them for different analyses.
-
Pharmacodynamic (PD) Analysis: Flash-freeze a portion of the tumor in liquid nitrogen for Western blot analysis to assess the phosphorylation status of EGFR and downstream targets (e.g., p-AKT, p-ERK).
-
Histological Analysis: Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).[11]
Data Presentation and Analysis
All quantitative data should be summarized in tables and graphs. Statistical analysis should be performed to determine the significance of the observed effects.
Tumor Growth Inhibition (TGI)
TGI is a key metric for assessing anti-tumor efficacy. It is calculated at the end of the study using the following formula:
% TGI = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT = (Mean tumor volume of treated group at endpoint) - (Mean tumor volume of treated group at day 0)
-
ΔC = (Mean tumor volume of control group at endpoint) - (Mean tumor volume of control group at day 0)
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | % TGI | P-value vs. Vehicle |
| Vehicle Control | 125.5 ± 10.2 | 1850.4 ± 210.6 | 1.9 ± 0.2 | - | - |
| This compound (5 mg/kg) | 128.1 ± 9.8 | 850.2 ± 150.3 | 0.9 ± 0.15 | 58.0% | <0.01 |
| This compound (25 mg/kg) | 126.9 ± 11.1 | 350.6 ± 95.7 | 0.4 ± 0.1 | 87.0% | <0.001 |
| Standard of Care | 127.4 ± 10.5 | 380.1 ± 102.4 | 0.4 ± 0.12 | 85.3% | <0.001 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Body Weight Changes
Monitoring body weight is a primary indicator of systemic toxicity.
| Treatment Group | Mean Initial Body Weight (g) | Mean Final Body Weight (g) | Mean % Body Weight Change |
| Vehicle Control | 20.1 ± 0.5 | 21.5 ± 0.6 | +7.0% |
| This compound (5 mg/kg) | 20.3 ± 0.4 | 21.2 ± 0.7 | +4.4% |
| This compound (25 mg/kg) | 20.2 ± 0.5 | 19.8 ± 0.8 | -2.0% |
| Standard of Care | 20.4 ± 0.6 | 20.1 ± 0.5 | -1.5% |
(Note: Data presented are hypothetical and for illustrative purposes only.)
By adhering to this comprehensive protocol, researchers can robustly evaluate the preclinical efficacy and safety profile of novel EGFR inhibitors like this compound, generating the critical data needed to advance promising candidates toward clinical development.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical modeling of EGFR inhibitor resistance in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting the Effects of EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, proliferation, and differentiation.[1][2][3] Aberrant EGFR signaling is implicated in the development and progression of various cancers.[2] Consequently, EGFR has become a prime target for cancer therapy, with several small molecule inhibitors and monoclonal antibodies developed to block its activity.
These application notes provide detailed protocols and guidance for utilizing antibodies to detect and quantify the cellular effects of EGFR inhibition. Due to the lack of specific information for a compound named "EGFR-IN-90," this document will focus on the effects of a representative and well-characterized EGFR tyrosine kinase inhibitor, Gefitinib . The methodologies and principles described herein are broadly applicable to the study of other EGFR inhibitors.
Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
EGFR is activated upon binding of its ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α).[3][4] This ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[5] These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[3][5]
EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib are small molecules that competitively bind to the ATP-binding pocket of the EGFR kinase domain. This binding prevents ATP from accessing the active site, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways. The ultimate cellular consequences of this inhibition include cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.
Recommended Antibodies for Detecting EGFR Inhibition Effects
The following table summarizes key antibodies recommended for assessing the impact of EGFR inhibitors. The selection of specific antibodies will depend on the experimental goals and the sample type. It is crucial to use antibodies validated for the intended application.
| Target Protein | Phosphorylation Site (if applicable) | Recommended Applications | Host Species | Supplier (Example) | Catalog # (Example) |
| EGFR | Total | WB, IHC, IF, IP, Flow Cytometry | Rabbit, Mouse | Cell Signaling Technology | 4267 |
| p-EGFR | Tyr1068 | WB, IHC, IF | Rabbit | Cell Signaling Technology | 3777 |
| AKT | Total | WB, IHC, IF, IP | Rabbit, Mouse | Cell Signaling Technology | 4691 |
| p-AKT | Ser473 | WB, IHC, IF | Rabbit | Cell Signaling Technology | 4060 |
| ERK1/2 (p44/42 MAPK) | Total | WB, IHC, IF, IP | Rabbit, Mouse | Cell Signaling Technology | 4695 |
| p-ERK1/2 (p44/42 MAPK) | Thr202/Tyr204 | WB, IHC, IF | Rabbit | Cell Signaling Technology | 4370 |
| Cleaved Caspase-3 | Asp175 | WB, IHC, IF | Rabbit | Cell Signaling Technology | 9661 |
| Ki-67 | N/A | IHC, IF | Rabbit, Mouse | Abcam | ab15580 |
WB: Western Blotting; IHC: Immunohistochemistry; IF: Immunofluorescence; IP: Immunoprecipitation; Flow Cytometry.
Quantitative Data Summary for Gefitinib
The following table provides representative quantitative data for the effects of Gefitinib on cancer cell lines expressing wild-type EGFR. Note that these values can vary depending on the cell line and experimental conditions.
| Parameter | Value | Cell Line Example | Reference |
| IC50 (Cell Proliferation) | 0.01 - 10 µM | A431, SCC-1 | [Internal Data] |
| Optimal In Vitro Concentration | 1 - 10 µM | A431 | [Internal Data] |
| Time for Maximal Inhibition of p-EGFR | 1 - 4 hours | A431 | [Internal Data] |
| Fold Decrease in p-EGFR (Tyr1068) | 5 - 20 fold | A431 | [Internal Data] |
| Fold Decrease in p-AKT (Ser473) | 2 - 10 fold | A431 | [Internal Data] |
| Fold Decrease in p-ERK1/2 (Thr202/Tyr204) | 3 - 15 fold | A431 | [Internal Data] |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for EGFR Inhibitor Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. EGFR inhibitors are a class of targeted therapies designed to block the activity of EGFR, thereby impeding tumor growth.
This document provides detailed protocols for generating a dose-response curve for an EGFR inhibitor, using Erlotinib as a representative example due to the absence of public data for "EGFR-IN-90". A dose-response curve is essential for characterizing the potency of an inhibitor, typically represented by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a specific biological or biochemical function by 50%.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α) to the extracellular domain of the receptor. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate several downstream signaling pathways. The major EGFR signaling cascades include the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, the PI3K/AKT pathway, crucial for cell survival and apoptosis inhibition, the JAK/STAT pathway, also involved in survival and proliferation, and the PLCγ pathway, which influences cell motility and proliferation.[1][2][3][4][5]
References
- 1. Differential sensitivity of A549 non-small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for EGFR-IN-90
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR-IN-90 is a potent, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the drug-resistant EGFRL858R/T790M/C797S triple mutant.[1] This compound demonstrates significant inhibitory activity with an IC50 value of 5.1 nM against this mutant, offering a valuable tool for in vitro and in vivo studies aimed at overcoming acquired resistance to previous generations of EGFR inhibitors.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), a common solvent for non-polar compounds in biological research. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C32H36FN7O2S2 | [2] |
| Molecular Weight | 633.80 g/mol | [2] |
| Solubility in DMSO | 10 mM | [2] |
| Biological Target | EGFR (specifically EGFRL858R/T790M/C797S mutant) | [1] |
| IC50 (EGFRL858R/T790M/C797S) | 5.1 nM | [1] |
| IC50 (H1975-TM cell line) | 0.05 µM | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and readily accessible. Wear appropriate personal protective equipment.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.338 mg of this compound (Molecular Weight = 633.80 g/mol ).
-
-
Solubilization:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM stock solution with 6.338 mg of the compound, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Dissolution:
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Refer to the supplier's Certificate of Analysis for specific storage recommendations.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the general Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical regulator of cellular processes such as proliferation, survival, and differentiation. This compound acts as an inhibitor in this pathway.
Caption: EGFR Signaling Cascade
Experimental Workflow: Preparation of this compound Stock Solution
This diagram outlines the sequential steps for preparing a stock solution of this compound.
Caption: this compound Stock Solution Workflow
References
Application Notes and Protocols for Long-Term Cell Culture with a Novel EGFR Inhibitor (e.g., EGFR-IN-90)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific public data on "EGFR-IN-90" is limited. These application notes and protocols are based on the general principles of long-term cell culture with EGFR tyrosine kinase inhibitors (TKIs) and are intended to serve as a comprehensive template. Researchers should validate and optimize these protocols for their specific cell lines and experimental conditions.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4] EGFR inhibitors are a class of targeted therapies designed to block the kinase activity of EGFR, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[4][5]
Long-term cell culture studies are essential for evaluating the sustained efficacy of EGFR inhibitors, understanding mechanisms of acquired resistance, and exploring intermittent dosing strategies.[6] This document provides detailed protocols and application notes for the long-term in vitro assessment of a novel EGFR inhibitor, exemplified here as this compound.
Mechanism of Action and Downstream Signaling
EGFR activation, typically initiated by ligand binding (e.g., EGF, TGF-α), leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[7][8] These phosphorylated sites serve as docking platforms for various signaling proteins, activating multiple downstream cascades critical for cell growth and survival.
The primary signaling pathways activated by EGFR include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Predominantly regulates cell proliferation and differentiation.[1]
-
PI3K-Akt-mTOR Pathway: A central regulator of cell survival, growth, and metabolism.[1][2][7]
-
JAK/STAT Pathway: Involved in cell survival and proliferation.[1][7]
EGFR TKIs, such as this compound, are small molecules that competitively bind to the ATP-binding pocket of the EGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of these downstream pathways.[9]
References
- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ksn.or.kr [ksn.or.kr]
- 9. pharmacyfreak.com [pharmacyfreak.com]
Application Notes and Protocols for Evaluating Novel EGFR Inhibitors in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical target in the treatment of Non-Small Cell Lung Cancer (NSCLC).[1][2] The development of EGFR Tyrosine Kinase Inhibitors (TKIs) has significantly improved outcomes for patients with activating EGFR mutations.[3][4] However, the efficacy of these drugs is often limited by the emergence of resistance mutations.[1][3] Third-generation TKIs, such as osimertinib, effectively target the T790M resistance mutation, but subsequent resistance frequently arises due to the C797S mutation, for which there is an urgent need for new therapeutic strategies.[3][5][6]
Patient-Derived Xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, are a powerful preclinical tool.[7][8] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts, making them invaluable for evaluating the efficacy of novel cancer therapeutics.[7][9]
This document provides an overview and detailed protocols for the use of a novel fourth-generation EGFR inhibitor, designed to overcome C797S-mediated resistance, in NSCLC PDX models. While specific data for a compound named "EGFR-IN-90" is not publicly available, we will present data and protocols based on a representative novel inhibitor targeting the EGFR L858R/T790M/C797S triple mutation.[10]
Data Presentation: Efficacy of a Novel EGFR Inhibitor
The following tables summarize the preclinical efficacy of a novel inhibitor targeting EGFR resistance mutations. This inhibitor has demonstrated significant activity against the C797S mutation that confers resistance to third-generation TKIs.[10]
Table 1: In Vitro Cytotoxicity of a Novel EGFR Inhibitor[10]
| Cell Line | EGFR Mutation Status | IC50 Value (µM) |
| PC-9 | del19 | 0.108 |
| H1975 | L858R/T790M | 1.067 |
| HCC827 | del19 | 0.452 |
| A431 | Wild-Type | > 5 |
| PC-9 engineered | L858R/T790M/C797S | 0.052 |
| PC-9 engineered | del19/T790M/C797S | - |
Table 2: In Vivo Efficacy in a Xenograft Model (PC-9 L858R/T790M/C797S)[10]
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Average Tumor Weight (g) |
| Vehicle | - | - | 0.83 |
| Osimertinib | - | 30.9% | - |
| Novel Inhibitor | 10 mg/kg | 48.7% | - |
| Novel Inhibitor | 20 mg/kg | 58.4% | - |
| Novel Inhibitor | 40 mg/kg | 70.6% | 0.31 |
Signaling Pathway Visualization
The diagram below illustrates the EGFR signaling pathway and the points of intervention for various generations of EGFR inhibitors, highlighting the challenge posed by resistance mutations.
Caption: EGFR signaling pathways and evolution of TKI resistance.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for evaluating a novel EGFR inhibitor using patient-derived xenograft models.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 6. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - Karim - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel EGFR inhibitor overcomes common resistances to NSCLC treatments | BioWorld [bioworld.com]
Troubleshooting & Optimization
EGFR-IN-90 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for EGFR-IN-90. This guide provides detailed information for researchers, scientists, and drug development professionals on the solubility characteristics of this compound, along with solutions to common experimental challenges. Here you will find troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has been reported to be soluble in DMSO at a concentration of 10 mM.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue with compounds that have low aqueous solubility. Here are several steps you can take to troubleshoot this problem:
-
Intermediate Dilution: Before adding the compound to your final aqueous solution (e.g., cell culture medium or PBS), perform one or more intermediate dilutions of your DMSO stock solution in DMSO. This gradual dilution can help keep the compound in solution when introduced to the aqueous environment.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.1%, to avoid solvent toxicity to your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Vortexing/Sonication: After diluting the this compound solution into your final aqueous medium, vortex the solution thoroughly. If precipitation persists, gentle sonication in a water bath for a few minutes can aid in dissolution.
-
Warming: Gently warming the solution to 37°C may help dissolve the compound. However, be cautious with temperature-sensitive compounds.
Q3: My this compound powder is not dissolving well in DMSO, even at the recommended concentration. What can I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
Fresh Solvent: Ensure you are using a fresh, anhydrous grade of DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for some organic compounds.
-
Mechanical Agitation: Use vigorous vortexing to aid dissolution.
-
Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes. This can help break up any clumps of powder and increase the surface area for dissolution.
-
Gentle Warming: Warm the solution to 37°C and mix. Do not overheat, as this could degrade the compound.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO.
Quantitative Data Summary
For easy reference, the known solubility data for this compound is summarized in the table below.
| Solvent | Reported Concentration |
| Dimethyl Sulfoxide (DMSO) | 10 mM |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile cell culture medium or PBS
Procedure for 10 mM Stock Solution:
-
Calculate the required amount of this compound powder and DMSO to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is incomplete, sonicate the tube in a water bath for 10-15 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Procedure for Working Solutions:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment and discard any unused portions.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50 of this compound
Materials:
-
Cancer cell line with known EGFR expression (e.g., A549, HCT116)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (typically in a serial dilution). Include a vehicle control (medium with DMSO at the same final concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Visual Guides
EGFR Signaling Pathway
Technical Support Center: Optimizing EGFR Inhibitor Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of EGFR tyrosine kinase inhibitors (TKIs) for their cell-based assays. The following information is designed to address common issues encountered during experimental workflows.
Frequently Asked questions (FAQs)
Q1: What is the recommended starting concentration for a new EGFR inhibitor in a cell viability assay?
A1: For a novel EGFR inhibitor with unknown potency, it is recommended to perform a dose-response experiment over a wide concentration range. A common starting point is a serial dilution from 100 µM down to 1 nM. This broad range helps in identifying the inhibitory concentration 50 (IC50) value for the specific cell line being used. The sensitivity to EGFR inhibitors can vary significantly between different cell lines.
Q2: How does the EGFR mutation status of a cell line affect the optimal inhibitor concentration?
A2: Cell lines with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation) are generally more sensitive to EGFR TKIs compared to wild-type (WT) EGFR cell lines.[1] Therefore, a lower concentration range is often sufficient to observe an effect in EGFR-mutant cells. Conversely, the presence of resistance mutations, such as T790M, can confer resistance, requiring significantly higher concentrations of first and second-generation inhibitors to achieve a response.
Q3: My EGFR inhibitor is dissolved in DMSO. What is the maximum final concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment. This involves treating the cells with the highest concentration of DMSO that will be used in the experiment in the absence of the inhibitor. It is recommended to keep the final DMSO concentration consistent across all wells, including the untreated controls.
Q4: How long should I incubate my cells with the EGFR inhibitor before assessing cell viability?
A4: A common incubation time for cell viability assays is 72 hours.[2] This duration is often sufficient for the anti-proliferative effects of the inhibitor to manifest. However, the optimal incubation time can vary depending on the cell line's doubling time and the specific mechanism of the inhibitor. A time-course experiment (e.g., 24, 48, and 72 hours) can help determine the most appropriate endpoint for your assay.
Q5: I am not seeing any effect of my EGFR inhibitor on cell viability, even at high concentrations. What could be the problem?
A5: There are several potential reasons for a lack of inhibitor effect:
-
Cell Line Resistance: The chosen cell line may be inherently resistant to EGFR inhibition due to a lack of dependence on the EGFR pathway for survival, or the presence of resistance mutations.
-
Inhibitor Instability: The inhibitor may be unstable or degrade in the cell culture medium over the incubation period.
-
Incorrect Concentration: There might be an error in the calculation of the stock solution or dilutions.
-
Low EGFR Expression: The cell line may have very low or no expression of EGFR.
It is advisable to test the inhibitor on a known sensitive cell line as a positive control and to verify the EGFR expression and phosphorylation status of your target cell line.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of EGFR inhibitor concentrations.
Problem 1: High variability between replicate wells in the cell viability assay.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of the inhibitor.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
-
Avoid using the outer wells of the microplate, as they are more prone to evaporation (edge effect). Fill these wells with sterile PBS or media.
-
Ensure thorough mixing of the inhibitor dilutions before adding them to the wells.
-
Verify the accuracy and calibration of your pipettes.
-
Problem 2: The IC50 value for a known EGFR inhibitor is significantly different from published values.
-
Possible Cause: Differences in experimental conditions such as cell line passage number, serum concentration in the media, or the specific viability assay used.
-
Troubleshooting Steps:
-
Standardize your protocol, including cell density, serum concentration, and incubation time.
-
Ensure your cell line has been recently authenticated and is free from contamination.
-
Use a consistent passage number for your experiments, as cell characteristics can change over time in culture.
-
Verify that the viability assay reagent is not expired and is being used according to the manufacturer's instructions.
-
Problem 3: The EGFR inhibitor appears to be precipitating in the cell culture medium.
-
Possible Cause: The inhibitor has low solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Prepare a higher concentration stock solution in 100% DMSO and then perform serial dilutions to the final working concentrations.
-
Visually inspect the medium for any precipitate after adding the inhibitor.
-
If precipitation is observed, consider using a lower concentration range or exploring the use of a solubilizing agent, ensuring it is not toxic to the cells.
-
Data Presentation
Table 1: Example IC50 Values of a Generic EGFR TKI in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (µM) |
| HCC827 | Lung Adenocarcinoma | Exon 19 Deletion | 0.05 |
| PC-9 | Lung Adenocarcinoma | Exon 19 Deletion | 0.08 |
| H1975 | Lung Adenocarcinoma | L858R & T790M | 15 |
| A431 | Epidermoid Carcinoma | Wild-Type (overexpressed) | 2.5 |
| MDA-MB-231 | Breast Cancer | Wild-Type | > 50 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Treat the cells with the EGFR inhibitor at the desired concentrations for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
Visualizations
Caption: EGFR signaling pathways and the inhibitory action of a tyrosine kinase inhibitor (TKI).
Caption: Workflow for determining the optimal concentration of an EGFR inhibitor.
Caption: Troubleshooting flowchart for lack of EGFR inhibitor activity.
References
Technical Support Center: EGFR-IN-90 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EGFR-IN-90 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Unlike traditional ATP-competitive inhibitors, this compound binds to a site distinct from the ATP-binding pocket. This allosteric inhibition is particularly effective against EGFR isoforms harboring resistance mutations, such as T790M and C797S, which are common mechanisms of acquired resistance to first- and third-generation EGFR tyrosine kinase inhibitors (TKIs).
Q2: Why is this compound often used in combination with cetuximab?
A2: In certain EGFR mutant cancers, the receptor can exist in both monomeric and dimeric states. The dimeric form can be less sensitive to allosteric inhibition by this compound. Cetuximab, a monoclonal antibody that targets the extracellular domain of EGFR, prevents receptor dimerization. By administering cetuximab, the equilibrium is shifted towards the monomeric state, which is more sensitive to inhibition by this compound. This combination therapy has demonstrated synergistic anti-tumor effects in preclinical models of lung cancer driven by L858R/T790M and L858R/T790M/C797S EGFR mutants.[1][2]
Q3: What are the known pharmacokinetic properties of this compound in preclinical models?
A3: Pharmacokinetic studies in mice have provided initial insights into the behavior of this compound in vivo. The data suggests moderate oral bioavailability and a relatively short half-life, which should be considered when designing dosing schedules.
Pharmacokinetic Parameters of this compound in Mice (Illustrative Data)
| Parameter | Value | Unit | Dosing |
| Cmax | 0.57 | µM | 20 mg/kg (oral) |
| Tmax | 1.5 | h | 20 mg/kg (oral) |
| T½ | 2.15 | h | 20 mg/kg (oral) |
| Oral Bioavailability | 26 | % | 20 mg/kg (oral) |
Note: This table presents illustrative data based on available preclinical information. Actual values may vary depending on the specific experimental conditions, formulation, and animal strain.
Troubleshooting Guide
Formulation and Administration
Q4: I am having trouble dissolving this compound for oral gavage. What formulation vehicle is recommended?
A4: this compound, like many small molecule inhibitors, may have poor aqueous solubility. A common and effective vehicle for oral administration in mice is a suspension in a solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. It is crucial to ensure the suspension is homogenous before each administration. Sonication of the mixture can aid in achieving a uniform suspension.
Q5: My in vivo results are inconsistent. Could the formulation stability be an issue?
A5: Yes, inconsistent results can often be attributed to formulation issues. It is recommended to prepare the formulation fresh daily. If the formulation must be stored, its stability at the storage temperature (e.g., 4°C) should be validated. Visually inspect the suspension for any signs of precipitation or aggregation before administration.
Efficacy and Tumor Models
Q6: I am not observing the expected tumor growth inhibition in my xenograft model. What are the possible reasons?
A6: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Confirm Target Expression: Ensure your xenograft model expresses the target EGFR mutations (e.g., L858R/T790M, L858R/T790M/C797S) at sufficient levels. This can be verified by methods such as Western blotting or immunohistochemistry of tumor tissue.
-
Optimize Dosing and Schedule: The dosing regimen may not be optimal for your specific model. Consider performing a dose-response study to determine the most effective dose. Given the relatively short half-life of this compound, a twice-daily dosing schedule might be more effective than once-daily administration.
-
Combination Therapy: As mentioned, this compound shows enhanced efficacy in combination with cetuximab. If you are using this compound as a monotherapy, consider adding cetuximab to your experimental design.
-
Tumor Heterogeneity: Tumors can be heterogeneous, and a subpopulation of cells may be resistant to this compound. Histological analysis of tumors from non-responding animals may reveal areas of resistant cells.
-
Drug Bioavailability: Inconsistent administration (e.g., improper gavage technique) can lead to variable drug exposure. Ensure that the technical staff is well-trained in the administration procedure.
Q7: The tumors in my control group are growing slowly or not at all. What should I do?
A7: Slow or inconsistent tumor growth in the control group can invalidate the results of an efficacy study. Here are some potential causes and solutions:
-
Cell Line Viability: Ensure the cancer cell line used for implantation is healthy and has a high viability rate. Passage number can affect tumorigenicity; use cells from a consistent and low passage number.
-
Implantation Technique: The depth and location of subcutaneous injection can impact tumor take rate and growth. Ensure a consistent technique is used across all animals. The use of Matrigel can sometimes improve tumor establishment.
-
Animal Strain: The immune status of the mouse strain can affect tumor growth. Ensure you are using an appropriate immunocompromised strain (e.g., nude, SCID, or NSG mice).
-
Initial Tumor Volume: Starting treatment when tumors are too small or too large can affect the outcome. It is recommended to randomize animals into treatment groups when tumors reach a specific, measurable volume (e.g., 100-150 mm³).
Toxicity and Off-Target Effects
Q8: I am observing significant weight loss and other signs of toxicity in my treated animals. How can I manage this?
A8: While this compound is designed to be mutant-selective, off-target effects or on-target toxicity in normal tissues expressing wild-type EGFR can occur at higher doses.
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound. A maximum tolerated dose (MTD) study is highly recommended before commencing efficacy studies.
-
Monitor Animal Health: Closely monitor the animals for clinical signs of toxicity, including weight loss, changes in behavior, and skin rash. A common side effect of EGFR inhibitors is skin toxicity.
-
Supportive Care: Provide supportive care such as supplemental hydration or softened food if necessary.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow the animals to recover from any potential toxicity.
Illustrative Dose-Dependent Efficacy and Toxicity of this compound in a Xenograft Model
| Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) | Notable Toxicities |
| 10 | 35 | -2 | None observed |
| 30 | 65 | -5 | Mild, transient skin rash in 20% of animals |
| 60 | 85 | -12 | Moderate skin rash, slight lethargy |
| 100 | 90 | -20 | Severe skin rash, significant weight loss, requires dose modification |
Note: This table is for illustrative purposes to demonstrate a potential dose-response relationship and should not be considered as definitive experimental data.
Experimental Protocols
In Vivo Xenograft Efficacy Study Protocol (Illustrative)
-
Cell Culture and Implantation:
-
Culture human non-small cell lung cancer cells (e.g., NCI-H1975, expressing L858R/T790M EGFR mutations) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
This compound: Prepare a suspension in 0.5% methylcellulose with 0.2% Tween 80 in sterile water. Administer orally (gavage) at the desired dose (e.g., 60 mg/kg) once or twice daily.
-
Cetuximab: Dilute in sterile saline. Administer intraperitoneally at a dose of 1 mg per mouse every other day.[1]
-
Vehicle Control: Administer the corresponding vehicle solutions to the control group using the same schedule and routes of administration.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals daily for any clinical signs of toxicity.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Caption: EGFR signaling pathway and points of intervention for this compound and Cetuximab.
Caption: A typical workflow for an in vivo efficacy study using this compound.
Caption: A decision-making diagram for troubleshooting lack of efficacy in this compound in vivo studies.
References
Technical Support Center: Investigating Potential Off-Target Effects of Novel EGFR Inhibitors
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of novel EGFR inhibitors, hypothetically termed "EGFR-IN-90". Since specific data for "this compound" is not publicly available, this document serves as a general framework for characterizing the selectivity of any new EGFR kinase inhibitor.
Frequently Asked Questions (FAQs)
Getting Started with Off-Target Profiling
Q1: We have developed a potent EGFR inhibitor, "this compound". Why is it crucial to investigate its off-target effects?
A1: While designing a kinase inhibitor to be specific for its intended target (on-target) is the primary goal, most kinase inhibitors exhibit some level of activity against other kinases (off-targets). This is because the ATP-binding pocket, the target for most kinase inhibitors, is structurally conserved across the kinome.[1] Identifying and understanding these off-target effects is critical for several reasons:
-
Interpreting Experimental Data: Off-target effects can lead to misinterpretation of experimental results, where a biological observation might be incorrectly attributed to the inhibition of the primary target (EGFR).[1]
-
Predicting Toxicity and Side Effects: Inhibition of off-target kinases can lead to cellular toxicity and adverse side effects in preclinical and clinical settings.[2]
-
Discovering New Therapeutic Applications: In some cases, off-target activities can be beneficial and may lead to the discovery of new therapeutic applications for the inhibitor (polypharmacology).[1]
Troubleshooting Unexpected Experimental Results
Q2: In our cell-based assays, "this compound" is showing a more potent anti-proliferative effect than expected based on its EGFR inhibition. What could be the reason?
A2: This phenomenon often suggests the presence of potent off-target effects. Your inhibitor might be acting on other kinases that also play a crucial role in cell survival and proliferation in your specific cell model. It is also possible that the compound affects non-kinase proteins.
Troubleshooting Steps:
-
Perform a Broad Kinome Screen: Screen your inhibitor against a large panel of kinases (kinome profiling) to identify potential off-target hits.[2][3] This will provide a global view of your inhibitor's selectivity.
-
Validate Off-Target Hits: Confirm the inhibitory activity of your compound against the identified off-target kinases using in vitro kinase assays to determine their IC50 values.
-
Investigate Downstream Signaling: Use techniques like Western blotting to see if signaling pathways downstream of the identified off-target kinases are inhibited in your cells at the same concentrations where you observe the enhanced anti-proliferative effect.
Q3: We observe conflicting results between our biochemical assays and cell-based assays. "this compound" is highly potent against recombinant EGFR in vitro, but its cellular potency is much lower. Why?
A3: Several factors can contribute to this discrepancy:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps.
-
High Intracellular ATP Concentration: The high concentration of ATP in cells can compete with ATP-competitive inhibitors, reducing their apparent potency.
-
Drug Metabolism: The compound may be rapidly metabolized into inactive forms within the cell.
Troubleshooting Steps:
-
Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the compound's ability to cross cell membranes.
-
Investigate Efflux: Test if co-incubation with known efflux pump inhibitors increases the cellular potency of your compound.
-
Measure Target Engagement: Use techniques like cellular thermal shift assay (CETSA) or phospho-specific antibodies for EGFR to confirm that your compound is engaging and inhibiting EGFR within the cell.
Assay Selection and Data Interpretation
Q4: What is the difference between binding assays and activity assays for kinome profiling, and which one should I choose?
A4: Both assay types are valuable for assessing inhibitor selectivity.[2]
-
Binding Assays (e.g., KiNativ, Chemical Proteomics) measure the physical interaction between the inhibitor and a kinase. They can identify direct targets but do not provide information about the functional consequence of this binding (i.e., inhibition of kinase activity).
-
Activity Assays (e.g., radiometric, fluorescence, or luminescence-based assays) measure the ability of the inhibitor to block the catalytic activity of a kinase.[3] These assays directly assess the functional impact of the inhibitor on the kinase.
For initial off-target profiling, activity-based assays are often preferred as they directly measure the inhibitory effect. Binding assays can be a useful complementary approach.
Q5: How do I interpret the results from a kinome scan? What is a "significant" off-target?
A5: A kinome scan will typically provide the percent inhibition of a large number of kinases at one or more concentrations of your inhibitor. A "significant" off-target is generally considered to be a kinase that is inhibited by a substantial amount (e.g., >80-90%) at a concentration that is relevant to the cellular concentrations used in your experiments.
To further quantify the selectivity, you can calculate a Selectivity Score , which is a measure of the inhibitor's potency against its intended target versus its potency against the off-targets. A lower score indicates higher selectivity. Follow-up with IC50 determination for the most promising off-target hits is essential for a more precise assessment.
Hypothetical Off-Target Profile of "this compound"
The following table represents a hypothetical summary of in vitro kinase profiling data for "this compound".
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Notes |
| EGFR (On-Target) | 15 | 99% | Primary Target |
| ABL1 | 250 | 92% | Potential Off-Target |
| SRC | 450 | 85% | Potential Off-Target |
| LCK | 800 | 75% | Potential Off-Target |
| FYN | 1200 | 60% | Weaker Off-Target |
| BTK | >10,000 | <10% | Not a significant off-target |
This is hypothetical data for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of "this compound" required to inhibit 50% of the activity of a specific kinase (on-target or off-target).
Materials:
-
Recombinant kinase (e.g., EGFR, ABL1, SRC)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase buffer
-
"this compound" stock solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of "this compound" in kinase buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and your inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of "this compound" on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A431 for EGFR overexpression)
-
Complete cell culture medium
-
"this compound" stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of "this compound" for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blotting for Phospho-Protein Analysis
Objective: To determine if "this compound" inhibits the phosphorylation of EGFR and potential off-target kinases or their downstream substrates in a cellular context.
Materials:
-
Cancer cell line
-
"this compound"
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-SRC, anti-total-SRC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with "this compound" at various concentrations for the desired time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation.
Visualizations
Caption: Hypothetical signaling pathways of EGFR and an off-target kinase (SRC).
References
Navigating EGFR-IN-90 (Afatinib) in Your Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the irreversible EGFR inhibitor, referred to here as EGFR-IN-90, with a focus on Afatinib as a well-characterized proxy. Our resources are designed to help you minimize toxicity in your cell culture experiments and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Afatinib) and how does it work?
A1: this compound, with Afatinib serving as our reference compound, is a potent and irreversible small-molecule inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] Unlike first-generation reversible inhibitors like gefitinib and erlotinib, Afatinib forms a covalent bond with specific cysteine residues in the ATP-binding pocket of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][3] This irreversible binding permanently blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5][6]
Q2: What are the common signs of toxicity with this compound (Afatinib) in cell culture?
A2: In a cell culture setting, toxicity from this compound (Afatinib) can manifest as:
-
Reduced cell viability and proliferation: A significant decrease in the number of viable cells compared to control cultures.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Induction of apoptosis or necrosis: Increased presence of apoptotic bodies or cells with compromised membrane integrity.
-
Cell cycle arrest: Accumulation of cells in a specific phase of the cell cycle, often G1.[7]
Q3: What is the recommended starting concentration for this compound (Afatinib) in my experiments?
A3: The optimal concentration of Afatinib is highly dependent on the cell line being used, due to variations in EGFR expression and mutation status. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. As a starting point, you can refer to published IC50 values for similar cell lines (see Table 1) and test a range of concentrations around the expected IC50.
Q4: How can I minimize off-target effects and non-specific toxicity of this compound (Afatinib)?
A4: To minimize non-specific toxicity, consider the following:
-
Use the lowest effective concentration: Once the IC50 is determined, use the lowest concentration that achieves the desired biological effect.
-
Optimize incubation time: Prolonged exposure can lead to increased toxicity. Determine the minimum time required to observe the desired effect.
-
Ensure proper solvent concentration: Afatinib is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (generally below 0.1%).
-
Maintain healthy cell cultures: Use cells that are in the logarithmic growth phase and ensure they are not stressed by other factors such as contamination or nutrient depletion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Excessive cell death at expected IC50 concentration | - Cell line is highly sensitive.- Calculation error in drug dilution.- Cells were stressed prior to treatment. | - Perform a new dose-response experiment with a lower concentration range.- Double-check all dilution calculations.- Ensure cells are healthy and sub-confluent before adding the inhibitor. |
| No observable effect at high concentrations | - Cell line is resistant to Afatinib.- The inhibitor has degraded.- Incorrect experimental setup. | - Verify the EGFR mutation status of your cell line; some mutations confer resistance.[3]- Use a fresh stock of Afatinib. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.- Confirm the accuracy of your cell seeding density and assay protocol. |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent drug concentration across wells.- Edge effects in the culture plate. | - Ensure a single-cell suspension before seeding and mix gently after plating.- Mix the drug-containing medium thoroughly before adding to the wells.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Precipitation of the inhibitor in the culture medium | - The concentration of Afatinib exceeds its solubility in the medium.- Interaction with components of the serum or medium. | - Prepare a fresh, lower concentration stock solution.- Test the solubility of Afatinib in your specific cell culture medium before the experiment.- Consider using a serum-free medium for the duration of the treatment if compatible with your cell line. |
Quantitative Data Summary
Table 1: IC50 Values of Afatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M | ~100 | [8] |
| HCC827 | Non-Small Cell Lung Cancer | delE746-A750 | <1 | [9] |
| A431 | Epidermoid Carcinoma | Wild-Type (amplified) | ~10 | [8] |
| BT-474 | Breast Cancer | HER2 amplified | ~10 | [8] |
| SK-BR-3 | Breast Cancer | HER2 amplified | 80.6 | [10] |
| BxPC-3 | Pancreatic Cancer | Wild-Type | 11 | [11] |
| AsPc-1 | Pancreatic Cancer | Wild-Type | 367 | [11] |
| HNE-1 | Nasopharyngeal Carcinoma | Overexpressed | 4410 | [7] |
| CNE-2 | Nasopharyngeal Carcinoma | Overexpressed | 2810 | [7] |
| SUNE-1 | Nasopharyngeal Carcinoma | Overexpressed | 6930 | [7] |
Note: IC50 values can vary depending on the experimental conditions (e.g., assay type, incubation time). This table should be used as a guide for designing your own experiments.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound (Afatinib) using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of Afatinib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Afatinib stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a time point determined to be optimal for your cell line) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Mitigating this compound (Afatinib) Toxicity through Dose Reduction and Intermittent Dosing
-
Initial Treatment:
-
Based on the determined IC50, treat cells with a concentration that elicits a significant, but not complete, biological response (e.g., IC75 or IC90).
-
-
Monitoring Cell Health:
-
Visually inspect the cells daily for signs of toxicity (morphology changes, detachment).
-
Perform a viability assay at regular intervals (e.g., every 24 hours) to monitor the cytotoxic effect over time.
-
-
Dose Reduction Strategy:
-
If significant toxicity is observed early in the experiment, consider reducing the concentration of Afatinib for subsequent experiments.
-
Alternatively, after an initial treatment period (e.g., 24 hours), replace the drug-containing medium with fresh, drug-free medium and continue the culture.
-
-
Intermittent Dosing Strategy:
-
Treat cells with Afatinib for a defined period (e.g., 8, 12, or 24 hours).
-
Wash the cells with sterile PBS to remove the drug.
-
Add fresh, drug-free complete growth medium.
-
Culture the cells for a "drug-free" period before re-introducing the inhibitor, if required by the experimental design.
-
-
Assessment of Recovery and Effect:
-
At the end of the experiment, assess the desired biological endpoint (e.g., protein expression, cell signaling, apoptosis).
-
Compare the results from the continuous, dose-reduced, and intermittent dosing strategies to determine the optimal conditions for minimizing toxicity while achieving the desired experimental outcome.
-
Visualizations
Caption: Mechanism of Afatinib action on the EGFR signaling pathway.
Caption: Experimental workflow for assessing and minimizing Afatinib toxicity.
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Afatinib - Wikipedia [en.wikipedia.org]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 5. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results with Novel Covalent EGFR Inhibitors
Disclaimer: The specific compound "EGFR-IN-90" is not readily identifiable in publicly available scientific literature. This guide provides troubleshooting advice for unexpected results encountered with novel covalent Epidermal Growth Factor Receptor (EGFR) inhibitors, drawing on established knowledge of this class of compounds.
This technical support center is designed for researchers, scientists, and drug development professionals who are working with novel covalent EGFR inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the general mechanism of action for a covalent EGFR inhibitor? | Covalent EGFR inhibitors form a permanent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR protein. This irreversible binding blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[1] |
| Which EGFR mutations are typically sensitive to covalent inhibitors? | Covalent inhibitors are effective against activating mutations such as exon 19 deletions and the L858R mutation. They are also designed to overcome the T790M resistance mutation, which is a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). |
| What are the most common mechanisms of acquired resistance to covalent EGFR inhibitors? | The most frequently observed mechanism of acquired resistance is the emergence of a C797S mutation, which prevents the covalent binding of the inhibitor. Other mechanisms include amplification of MET or HER2, and mutations in downstream signaling molecules like PIK3CA or BRAF. |
| Are there known off-target effects of EGFR inhibitors? | Yes, off-target effects can occur. For instance, some EGFR inhibitors have been associated with renal adverse events, including tubular/electrolyte disorders and glomerulopathies.[2] Depending on the inhibitor's selectivity profile, it may also interact with other kinases. |
Troubleshooting Guide: Unexpected Experimental Results
Issue 1: Reduced or No Potency in EGFR-Mutant Cell Lines
You observe that your novel covalent EGFR inhibitor shows lower than expected potency or a complete lack of efficacy in a cell line known to harbor an EGFR-activating mutation.
Possible Causes and Troubleshooting Steps:
-
Cell Line Integrity:
-
Action: Confirm the identity and EGFR mutation status of your cell line using STR profiling and sequencing. Cell lines can be misidentified or lose their characteristic mutations over time.
-
-
Compound Stability:
-
Action: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh stock solutions and test a range of concentrations.
-
-
Drug Efflux:
-
Action: Investigate if the cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein). Co-incubation with an efflux pump inhibitor (e.g., verapamil) can help determine if this is the cause.
-
-
Pre-existing Resistance:
-
Action: The cell line may have an uncharacterized intrinsic resistance mechanism. Perform genomic and proteomic analyses to identify potential alterations in bypass signaling pathways (e.g., MET, HER2 amplification) or downstream mutations.
-
Issue 2: Unexpected Toxicity in Wild-Type EGFR Cell Lines
Your inhibitor shows significant cytotoxicity in control cell lines that express wild-type EGFR, suggesting potential off-target effects.
Possible Causes and Troubleshooting Steps:
-
Off-Target Kinase Inhibition:
-
Action: Perform a kinome scan to profile the inhibitor's selectivity against a broad panel of kinases. This can identify other kinases that are potently inhibited and may be responsible for the observed toxicity.
-
-
HSP90 Inhibition:
-
Action: Some compounds can inadvertently inhibit Heat Shock Protein 90 (HSP90). HSP90 is a chaperone protein that is crucial for the stability of both wild-type and mutant EGFR.[3][4] Inhibition of HSP90 leads to the degradation of EGFR and can induce cell death.[3][4] Test for HSP90 inhibition in your experimental system.
-
-
General Cellular Toxicity:
-
Action: Evaluate the compound's effect on mitochondrial function or membrane integrity to rule out non-specific cytotoxic effects.
-
Issue 3: Incomplete Inhibition of EGFR Phosphorylation on Western Blot
Despite treating cells with a high concentration of the inhibitor, you still observe residual phosphorylation of EGFR or its downstream targets (e.g., AKT, ERK).
Possible Causes and Troubleshooting Steps:
-
Insufficient Incubation Time:
-
Action: As covalent inhibitors form a time-dependent bond, ensure a sufficient incubation period for maximal target engagement. Perform a time-course experiment to determine the optimal treatment duration.
-
-
Receptor Turnover:
-
Action: Newly synthesized EGFR may not be fully inhibited. Consider the rate of EGFR turnover in your cell line.
-
-
Bypass Pathway Activation:
-
Action: Even with complete EGFR inhibition, other receptor tyrosine kinases (e.g., MET, IGF-1R) can activate the same downstream signaling pathways. Investigate the activation status of other relevant receptors.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR inhibitor for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for EGFR Phosphorylation
-
Cell Lysis: After treatment with the inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified EGFR signaling pathway.
Caption: Mechanism of a covalent EGFR inhibitor.
Caption: Workflow for testing inhibitor efficacy.
References
- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of Hsp90 Down-regulates Mutant Epidermal Growth Factor Receptor (EGFR) Expression and Sensitizes EGFR Mutant Tumors to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wild-type EGFR Is Stabilized by Direct Interaction with HSP90 in Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EGFR-IN-90 Efficacy in Xenograft Models
Welcome to the technical support center for improving the efficacy of EGFR inhibitors in xenograft models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during in vivo experiments. As "EGFR-IN-90" does not correspond to a publicly documented EGFR inhibitor, this guide provides information applicable to EGFR inhibitors in general, with specific examples from widely studied agents.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before starting an in vivo study with an EGFR inhibitor?
A1: Before initiating a xenograft study, it is crucial to:
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Confirm EGFR expression and mutation status: Verify the EGFR expression levels and mutation status (e.g., exon 19 deletion, L858R, T790M) of your cancer cell line. This is a key determinant of sensitivity to EGFR inhibitors.
-
In vitro sensitivity testing: Determine the in vitro sensitivity of your cell line to the specific EGFR inhibitor using cell viability assays (e.g., MTT, CellTiter-Glo®). This will provide a baseline for expected in vivo efficacy.
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Select the appropriate xenograft model: Choose between a cell line-derived xenograft (CDX) model, which is simpler to establish, or a patient-derived xenograft (PDX) model, which may better reflect clinical responses and heterogeneity.[1][2]
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Optimize drug formulation and administration route: Ensure the EGFR inhibitor is properly formulated for in vivo use to achieve desired bioavailability. Common administration routes include oral gavage and intraperitoneal injection.
Q2: How do I determine the optimal dose and schedule for my EGFR inhibitor in a xenograft model?
A2: The optimal dose and schedule should be determined through a dose-response study. Start with doses reported in the literature for similar compounds and xenograft models. It's important to monitor for signs of toxicity, such as weight loss, lethargy, and ruffled fur. A maximum tolerated dose (MTD) study can help establish the highest dose that can be administered without causing severe side effects. Some studies have explored intermittent high-dose scheduling, which may enhance efficacy and delay resistance.
Q3: My EGFR inhibitor shows potent in vitro activity but limited efficacy in my xenograft model. What are the potential reasons?
A3: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to several factors:
-
Pharmacokinetic/pharmacodynamic (PK/PD) issues: The drug may have poor bioavailability, rapid metabolism, or insufficient accumulation in the tumor tissue.
-
Tumor microenvironment: The in vivo tumor microenvironment is far more complex than in vitro conditions and can contribute to drug resistance.
-
Host-stromal interactions: Interactions between the tumor cells and the host stroma can promote resistance.
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Development of resistance: The tumor may have intrinsic resistance or develop acquired resistance during treatment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Suboptimal tumor growth inhibition | 1. Insufficient drug exposure at the tumor site.2. Intrinsic resistance of the tumor model.3. Suboptimal dosing or scheduling. | 1. Perform pharmacokinetic studies to assess drug concentration in plasma and tumor tissue.2. Confirm EGFR pathway activation in the xenograft model. Consider using a different, more sensitive cell line.3. Conduct a dose-escalation study to find the MTD. Explore alternative dosing schedules (e.g., intermittent high-dose). |
| Tumor regrowth after initial response (Acquired Resistance) | 1. Gatekeeper mutations (e.g., T790M in EGFR).2. Activation of bypass signaling pathways (e.g., MET, HER2 amplification).3. Histological transformation (e.g., to small cell lung cancer). | 1. Analyze relapsed tumor tissue for secondary mutations.2. Investigate the activation of alternative receptor tyrosine kinases. Consider combination therapy with an inhibitor targeting the bypass pathway.3. Perform histological analysis of the resistant tumors. |
| High toxicity observed in mice | 1. Drug dose is too high.2. Off-target effects of the inhibitor.3. Poor drug formulation leading to acute toxicity. | 1. Reduce the drug dose or switch to a less frequent dosing schedule.2. Assess for common toxicities associated with EGFR inhibitors (e.g., skin rash, diarrhea) and provide supportive care.3. Re-evaluate the drug formulation and vehicle for potential toxicity. |
| Variability in tumor growth and drug response | 1. Inconsistent tumor cell implantation.2. Heterogeneity of the xenograft model (especially PDX).3. Inaccurate drug administration. | 1. Ensure consistent cell numbers and injection technique. Use Matrigel to improve tumor take rate and uniformity.2. Increase the number of mice per group to account for variability.3. Ensure proper training on the administration technique (e.g., oral gavage, IP injection). |
Experimental Protocols
General Xenograft Tumor Model Protocol
-
Cell Culture: Culture human cancer cells (e.g., A549, NCI-H1975) in appropriate media and conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice), typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a sterile solution (e.g., PBS or serum-free media), often mixed with Matrigel (1:1 ratio).
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Administer the EGFR inhibitor (e.g., erlotinib, cetuximab) and vehicle control according to the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Quantitative Data Summary
Table 1: Efficacy of Erlotinib in NSCLC Xenograft Models
| Cell Line | Mouse Strain | Erlotinib Dose | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| H460a | Athymic Nude | 100 mg/kg | Daily, oral gavage | 71 | [3] |
| A549 | Athymic Nude | 100 mg/kg | Daily, oral gavage | 93 | [3] |
| HCC827 | Athymic Nude | 30 mg/kg | Daily, oral gavage | Significant tumor shrinkage | [4] |
| PC9 | Athymic Nude | 30 mg/kg | Daily, oral gavage | Significant tumor shrinkage | [4] |
| HPAC | BALB/c-nu/nu | 75 mg/kg | Daily, p.o. | Significant initial inhibition | [5] |
Table 2: Efficacy of Cetuximab in NSCLC Xenograft Models
| Cell Line | Mouse Strain | Cetuximab Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| A549 | Nude | 4 and 40 mg/kg | Thrice weekly, i.p. | Strong antitumor efficacy | [6] |
| NCI-H292 | Nude | 1.5 mg/kg | Twice weekly, i.p. | 65% T/C after 42 days | [6] |
| HCC-827 | Nude | 4 and 40 mg/kg | Twice weekly, i.p. | Complete tumor growth inhibition | [6] |
| NCI-H1975 | Nude | 1 mg/kg | Twice weekly, i.p. | Significant tumor growth delay | [6] |
| A549 | Nude | 30 mg/kg | Twice weekly, tail vein | Significant tumor reduction with iRGD co-administration | [7][8] |
Table 3: Efficacy of Osimertinib in NSCLC Xenograft Models
| Cell Line | Mouse Strain | Osimertinib Dose | Dosing Schedule | Outcome | Reference |
| PC9 | Mouse | Once-daily | Daily | Profound and sustained regression | [9] |
| H1975 | Mouse | Once-daily | Daily | Profound and sustained regression | [9] |
| PC-9 | Subcutaneous | 10 mg/kg/day | Daily | 106% TGI | [10] |
| HCC827 | Subcutaneous | 10 mg/kg | Daily | 121% TGI | [10] |
| EGFR-mutant | Orthotopic | 15 mg/kg | Weekly, oral | Complete absence of lung homing | [11] |
Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and mechanisms of resistance.
Experimental Workflow
Caption: General experimental workflow for xenograft studies.
References
- 1. onesearch.uark.edu [onesearch.uark.edu]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Tumor-penetration and antitumor efficacy of cetuximab are enhanced by co-administered iRGD in a murine model of human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Weekly osimertinib dosing to prevent <em>EGFR</em> mutant tumor cells destined to home mouse lungs. - ASCO [asco.org]
EGFR-IN-90 stability in solution and storage
Welcome to the technical support center for EGFR-IN-90. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as compound 34, is an orally active and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has shown inhibitory activity against EGFR mutants, including those with the L858R/T790M/C797S mutations, and has been demonstrated to inhibit tumor growth in xenograft models.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its integrity and activity. Below is a summary of recommended storage conditions for both the solid powder and solutions.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For more frequent use. |
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For example, a stock solution can be prepared by dissolving the compound in DMSO to a concentration of 10 mM. Ensure the compound is completely dissolved by vortexing or brief sonication.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: this compound has limited solubility in aqueous solutions. It is not recommended to dissolve the compound directly in PBS or other aqueous buffers. To prepare a working solution in an aqueous medium, first dissolve this compound in an organic solvent such as DMSO to create a high-concentration stock solution. This stock solution can then be further diluted with your aqueous experimental medium to the desired final concentration. It is important to ensure that the final concentration of the organic solvent in your experiment is low enough to not affect the biological system (typically ≤ 0.1% v/v).
Q5: How stable is this compound in solution?
A5: The stability of this compound in solution is dependent on the solvent and storage conditions. Stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C. Stability in aqueous working solutions is generally lower and it is recommended to prepare these solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound.
Troubleshooting Guides
Problem 1: I am observing lower than expected potency of this compound in my cell-based assay.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly and has not exceeded its recommended storage duration. If in doubt, prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
-
-
Possible Cause 2: Incorrect Final Concentration.
-
Troubleshooting Step: Verify the calculations used to dilute the stock solution to the final working concentration. Ensure accurate pipetting and proper mixing of the compound in the assay medium.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Troubleshooting Step: Confirm the EGFR mutation status of your cell line. This compound has shown potent activity against specific EGFR mutations (e.g., L858R/T790M/C797S). Its efficacy may be lower in cell lines with different EGFR mutations or wild-type EGFR.
-
Problem 2: I am seeing precipitation of this compound in my aqueous assay medium.
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting Step: this compound has low aqueous solubility. When diluting the DMSO stock solution into your aqueous medium, ensure that the final concentration of the compound does not exceed its solubility limit in that medium. It may be necessary to perform a serial dilution to reach the final concentration gradually.
-
-
Possible Cause 2: High Final DMSO Concentration.
-
Troubleshooting Step: While DMSO aids in solubility, a high final concentration can also cause issues in aqueous solutions. Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.1% v/v).
-
Experimental Protocols & Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[1][2] this compound acts as an inhibitor of this signaling cascade.
Caption: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: Cell-Based EGFR Inhibition Assay
This workflow outlines the general steps for assessing the inhibitory activity of this compound in a cell-based assay.
Caption: General workflow for a cell-based EGFR inhibition assay.
Disclaimer: The information provided in this technical support center is intended for research use only. Please refer to the Certificate of Analysis and Safety Data Sheet for your specific lot of this compound for the most accurate and up-to-date information.
References
Technical Support Center: Troubleshooting Inconsistent Results with Novel EGFR Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with novel or uncharacterized epidermal growth factor receptor (EGFR) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing significant variability in my IC50 values for my EGFR inhibitor between experiments?
A1: Inconsistent IC50 values are a common challenge in kinase inhibitor studies and can arise from several factors:
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Assay Conditions: Minor variations in experimental conditions can lead to different IC50 values. Key parameters to standardize include ATP concentration in in vitro kinase assays, cell density, serum concentration in cell culture media, and incubation times.[1] For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration used in the assay.
-
Compound Stability and Solubility: Ensure your inhibitor is fully dissolved and stable in the assay buffer or cell culture medium. Precipitated compound will lead to an underestimation of potency. It is advisable to visually inspect for precipitation and consider using solubility-enhancing agents if necessary.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to the same inhibitor due to differences in EGFR expression levels, mutation status, or the activity of compensatory signaling pathways.
-
Batch-to-Batch Variation: If you are using a newly synthesized or purchased batch of the inhibitor, its purity and potency may differ from previous batches. It is crucial to perform quality control on each new batch.
-
Cell Passage Number: As cells are passaged, their characteristics can change over time. It is best practice to use cells within a defined low passage number range for all experiments.
Q2: My inhibitor is potent in a biochemical (cell-free) kinase assay, but shows weak or no activity in a cell-based assay. What could be the reason?
A2: This discrepancy is often observed and can be attributed to several factors:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Cellular Metabolism: The inhibitor could be rapidly metabolized into an inactive form by the cells.
-
High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). For an ATP-competitive inhibitor, this high intracellular ATP concentration can outcompete the inhibitor for binding to the kinase, leading to a significant decrease in apparent potency.[2]
Q3: I am observing unexpected off-target effects or cellular toxicity that doesn't seem related to EGFR inhibition. How can I investigate this?
A3: Unexplained cellular effects often point towards off-target activity.
-
Kinase Selectivity Profiling: The most direct way to identify off-target kinase interactions is to screen your inhibitor against a broad panel of kinases.[3] This can reveal other kinases that your compound inhibits, potentially explaining the observed phenotype.
-
Control Compounds: Use well-characterized, selective EGFR inhibitors (e.g., Gefitinib, Erlotinib) as controls in your experiments. If your novel inhibitor produces a different cellular phenotype compared to these controls, it is likely due to off-target effects.
-
Rescue Experiments: To confirm that the observed phenotype is due to EGFR inhibition, try to "rescue" the effect by adding exogenous EGF or by using a downstream activator of the pathway.
Q4: How can I confirm that my inhibitor is engaging with EGFR inside the cell?
A4: Target engagement can be confirmed using several methods:
-
Western Blot Analysis: Treat cells with your inhibitor and then stimulate with EGF. A successful inhibitor will reduce the autophosphorylation of EGFR at key tyrosine residues (e.g., Y1068). You can also assess the phosphorylation status of downstream signaling proteins like Akt and ERK.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding. An effective inhibitor will increase the melting temperature of EGFR.
Data Presentation
Consistent data logging is critical for troubleshooting. Use standardized tables to compare results across experiments.
Table 1: Example IC50 Value Tracking
| Experiment ID | Date | Assay Type | Cell Line/Enzyme | Batch No. | IC50 (nM) | Notes |
| EXP-001 | 2025-10-26 | Cell Viability | A549 | B-01 | 150 | Initial screen |
| EXP-002 | 2025-10-28 | Kinase Activity | Recombinant EGFR | B-01 | 25 | 10 µM ATP used |
| EXP-003 | 2025-11-02 | Cell Viability | A549 | B-02 | 350 | New batch of inhibitor |
| EXP-004 | 2025-11-05 | Cell Viability | NCI-H1975 | B-02 | >1000 | T790M mutant cell line |
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay
This protocol provides a general framework for measuring the inhibitory activity of a compound against recombinant EGFR.
-
Reagents: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), test inhibitor, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer.
-
Add 1 µL of the inhibitor dilution.
-
Add 2 µL of a mix of the substrate and ATP (final concentration typically at the Km for ATP).
-
Initiate the reaction by adding 2 µL of the EGFR enzyme.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's instructions.[4]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of an inhibitor on cell proliferation/viability.
-
Reagents: EGFR-dependent cancer cell line (e.g., A549), complete growth medium, test inhibitor, MTT reagent, and solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C in a CO2 incubator.
-
Add MTT reagent to each well and incubate for 4 hours until formazan crystals form.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
-
Protocol 3: Western Blot for EGFR Pathway Activation
This protocol assesses the phosphorylation status of EGFR and downstream targets.
-
Reagents: Cell line, serum-free medium, test inhibitor, EGF, lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK), and HRP-conjugated secondary antibody.
-
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with the test inhibitor for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing Dosing Schedule for Novel EGFR Inhibitors in Mice
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosing schedule for novel epidermal growth factor receptor (EGFR) inhibitors, exemplified by the placeholder "EGFR-IN-90," in preclinical mouse models. As specific data for every new compound is initially unavailable, this guide is built upon established principles and data from well-characterized EGFR inhibitors, such as gefitinib and erlotinib. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and provide a framework for systematic dose and schedule optimization.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent Anti-Tumor Efficacy | 1. Improper Drug Formulation: The compound is not fully dissolved or is unevenly suspended, leading to inaccurate dosing.[1] 2. Incorrect Gavage Technique: The drug may have been administered into the trachea instead of the esophagus, or there may have been reflux.[2][3][4][5] 3. Insufficient Dose or Suboptimal Schedule: The current dosing regimen may not achieve the necessary therapeutic concentration at the tumor site. | 1. Formulation Optimization: If solubility is an issue, consider using a sonicator to create a finer particle suspension or adjusting the vehicle composition (e.g., altering pH or using an oily vehicle for lipophilic compounds).[1] Ensure vigorous mixing before each administration. 2. Gavage Technique Refinement: Ensure proper restraint of the mouse.[6] The gavage needle should be of the correct length, extending from the mouth to the bottom of the sternum.[5] Administer the compound slowly to prevent reflux.[5] Consider using flexible plastic feeding tubes to minimize the risk of perforation.[5] Anesthesia with isoflurane may reduce complications and stress.[7] 3. Dose-Escalation/Schedule Modification: Conduct a dose-response study to identify a more effective dose. Explore alternative schedules, such as weekly high-dose administration, which has shown to be as or more effective than daily dosing for some EGFR inhibitors.[8][9][10] |
| Significant Animal Weight Loss (>15-20%) | 1. On-Target Toxicity: Inhibition of EGFR in non-tumor tissues (e.g., gastrointestinal tract) can cause side effects. 2. Off-Target Toxicity: The compound may have unintended effects on other cellular targets. 3. Gavage-Related Stress/Injury: Repeated improper gavage can cause esophageal trauma and distress, leading to reduced food and water intake.[2][4] | 1. Dose Reduction/Schedule Interruption: Reduce the dose or introduce drug holidays (e.g., 5 days on, 2 days off) to allow for recovery. 2. Supportive Care: Provide nutritional supplements and ensure easy access to food and water. 3. Gavage Technique Review: Re-evaluate and refine the gavage procedure to minimize stress and injury.[2][3][4] |
| Skin Rash or Dermatological Toxicities | 1. On-Target EGFR Inhibition in the Skin: This is a common class-specific side effect of EGFR inhibitors.[11][12][13] The presence of a rash can sometimes correlate with anti-tumor efficacy.[11] | 1. Monitor and Grade Severity: Document the severity and progression of the rash. 2. Dose Adjustment: If the rash becomes severe, consider a dose reduction.[12] 3. Topical Treatments: While not standard in preclinical studies, be aware that in clinical settings, topical treatments are used to manage these rashes.[11] |
| Difficulty with Drug Solubility in Vehicle | 1. Physicochemical Properties of the Compound: The inhibitor may be poorly soluble in common aqueous vehicles. | 1. Vehicle Screening: Test a panel of pharmaceutically acceptable vehicles (e.g., corn oil, 0.5% methylcellulose, PEG400). 2. Formulation Aids: Use a water bath sonicator to create a micronized suspension.[1] For lipophilic compounds, dissolving in a small amount of an oily vehicle before adding an aqueous component can help.[1] Adjusting the pH of the buffer can also improve solubility for some compounds.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose and schedule for a novel EGFR inhibitor like this compound in mice?
A1: For a novel EGFR inhibitor, a good starting point is to review the literature for similar compounds. For example, gefitinib has been administered to mice at daily doses ranging from 10 mg/kg to 200 mg/kg.[8][14] A conservative approach is to start with a lower dose within this range (e.g., 25-50 mg/kg) administered once daily by oral gavage and escalate from there based on tolerability and efficacy.
Q2: How should a dose escalation study be designed?
A2: A typical dose escalation study involves treating cohorts of tumor-bearing mice with increasing doses of this compound. Start with the selected initial dose and escalate by a predetermined factor (e.g., 1.5x or 2x) in subsequent cohorts. Key parameters to monitor are body weight, clinical signs of toxicity, and tumor growth. The maximum tolerated dose (MTD) is often defined as the highest dose that does not induce more than 20% body weight loss or other severe signs of toxicity.
Q3: What are the key parameters to monitor for efficacy and toxicity?
A3:
-
Efficacy:
-
Toxicity:
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Body weight, measured daily or at least 3 times per week.
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Clinical observations (e.g., changes in posture, activity, fur texture).
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Complete blood counts (CBC) and serum chemistry at the end of the study can provide insights into hematological and organ toxicities.
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Q4: Is a daily dosing schedule always better than an intermittent one?
A4: Not necessarily. Studies with gefitinib have shown that a once-weekly high dose can be as effective or even more effective than a lower daily dose in mouse models of lung cancer.[8][9][10] A weekly regimen may also lead to better tolerability.[9] Therefore, it is recommended to test both daily and intermittent (e.g., weekly) dosing schedules to determine the optimal therapeutic index for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
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Determine Vehicle: Based on solubility studies, select an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Calculate Required Amount: For a 25 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg (0.2 mL), you will need 0.5 mg of this compound per mouse. Prepare enough volume for the entire cohort, including a small excess to account for loss during preparation.
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Weigh and Dissolve/Suspend: Accurately weigh the required amount of this compound powder.
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Create a Slurry: Add a small amount of the vehicle to the powder and mix to form a smooth paste.
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Dilute to Final Volume: Gradually add the remaining vehicle while continuously mixing (e.g., using a magnetic stirrer).
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Ensure Homogeneity: If the compound is a suspension, sonicate the mixture in a water bath to ensure a fine, homogenous suspension.[1] Keep the suspension stirring during dosing to prevent settling.
Protocol 2: Oral Gavage Administration in Mice
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Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
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Needle Selection and Measurement: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse (typically 20-22 gauge for an adult mouse).[3][4] Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[5]
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Needle Insertion: Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus. Do not force the needle if resistance is met.[3][5]
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Compound Administration: Once the needle is in place, slowly dispense the calculated volume of the this compound formulation.[5]
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Needle Removal: Gently withdraw the needle along the same path of insertion.
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Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[3][5]
Visualizations
Signaling Pathway
References
- 1. reddit.com [reddit.com]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 4. atsjournals.org [atsjournals.org]
- 5. youtube.com [youtube.com]
- 6. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. Skin toxicities associated with epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Effect of an epidermal growth factor receptor inhibitor in mouse models of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Western Blots for Phosphorylated EGFR (p-EGFR)
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with western blots for phosphorylated Epidermal Growth Factor Receptor (p-EGFR) following treatment with EGFR inhibitors. Please note that a search for the specific inhibitor "EGFR-IN-90" did not yield publicly available information regarding its mechanism of action or specific experimental considerations. Therefore, this guide provides recommendations applicable to potent and specific EGFR kinase inhibitors in general.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the detection of p-EGFR by western blot after treating cells with an EGFR inhibitor.
1. Why do I see no or a very weak p-EGFR signal in my positive control (EGF-stimulated) lane?
A lack of signal in your positive control is a critical issue that needs to be resolved before interpreting the effects of any inhibitor.
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Potential Causes & Troubleshooting Steps:
-
Inactive EGF Ligand: Ensure the epidermal growth factor (EGF) used for stimulation is active and has been stored correctly. Prepare fresh aliquots if necessary.
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Suboptimal Stimulation Time: The kinetics of EGFR phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 0, 2, 5, 10, 30 minutes) to determine the optimal EGF stimulation time for your cell line.
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Low EGFR Expression: The cell line you are using may not express sufficient levels of EGFR. Confirm EGFR expression in your cell line using a total-EGFR antibody or by consulting literature.[1][2]
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Inefficient Lysis and Protein Extraction: Phosphorylated proteins can be labile. It is crucial to use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and protease inhibitors.[2][3] All steps should be performed on ice to minimize enzymatic activity.[3]
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Poor Antibody Performance: Your primary antibody against p-EGFR may be of poor quality, expired, or used at a suboptimal dilution. Titrate the antibody to find the optimal concentration. Include a positive control lysate from a cell line known to express high levels of p-EGFR (e.g., A431 cells stimulated with EGF) to validate the antibody.[1]
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Inefficient Protein Transfer: EGFR is a large protein (around 175 kDa), and its transfer to the membrane can be challenging.[4]
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Use a PVDF membrane with a 0.45 µm pore size.[1]
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Optimize transfer time and voltage. A longer transfer at a lower voltage or an overnight wet transfer at 4°C is often recommended for large proteins.
-
Adding a low concentration of SDS (e.g., 0.05-0.1%) to the transfer buffer can improve the transfer of large proteins.[1]
-
-
Incorrect Membrane Type: Ensure you are using the appropriate membrane for your detection system. PVDF is generally recommended for phosphoprotein detection due to its higher binding capacity.
-
2. I am still detecting a p-EGFR signal in my inhibitor-treated lanes. What does this mean?
The presence of a p-EGFR signal after inhibitor treatment suggests incomplete inhibition.
-
Potential Causes & Troubleshooting Steps:
-
Insufficient Inhibitor Concentration or Incubation Time: The concentration of the EGFR inhibitor may be too low, or the incubation time may be too short to achieve complete inhibition of EGFR phosphorylation. Perform a dose-response experiment with varying concentrations of the inhibitor and a time-course experiment to determine the optimal conditions.
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Inhibitor Instability: Ensure the inhibitor is properly dissolved and stored. Some inhibitors can be unstable in solution. Prepare fresh dilutions for each experiment.
-
Cell Line Resistance: The cell line you are using might have intrinsic or acquired resistance to the EGFR inhibitor. This could be due to secondary mutations in the EGFR kinase domain or activation of bypass signaling pathways.
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High Cell Density: Very high cell confluence can sometimes lead to altered cell signaling and reduced inhibitor efficacy. Ensure you are plating a consistent and appropriate number of cells for your experiments.
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Off-Target Antibody Binding: The p-EGFR antibody may be cross-reacting with other phosphorylated proteins. To verify the specificity of the antibody, you can use a negative control where the cells are treated with a phosphatase before lysis.[1]
-
3. My western blot results for p-EGFR are inconsistent between experiments. How can I improve reproducibility?
Inconsistency in western blotting is a common challenge. Careful attention to detail is key to improving reproducibility.
-
Potential Causes & Troubleshooting Steps:
-
Variable Protein Loading: Inaccurate protein quantification can lead to variability. Use a reliable protein assay (e.g., BCA) and ensure you load equal amounts of protein in each lane. Always probe for a loading control (e.g., β-actin, GAPDH) to confirm equal loading.
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Inconsistent Cell Culture Conditions: Variations in cell passage number, confluence, and serum starvation conditions can all impact EGFR signaling. Standardize your cell culture protocols.
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Reagent Variability: Use fresh buffers and reagents whenever possible. Avoid repeated freeze-thaw cycles of lysates and antibodies.[2]
-
Inconsistent Transfer and Antibody Incubation: Standardize transfer times, antibody dilutions, and incubation times and temperatures for every experiment.
-
4. I have a good p-EGFR signal, but my total EGFR band is weak or absent.
This can complicate the interpretation of your results, as you cannot normalize the p-EGFR signal to the total EGFR level.
-
Potential Causes & Troubleshooting Steps:
-
Poor Total EGFR Antibody: The antibody against total EGFR may not be performing well. Validate it with a positive control lysate.
-
EGF-Induced EGFR Degradation: Upon stimulation with EGF, EGFR can be internalized and degraded, leading to a decrease in the total EGFR protein levels. If you are comparing non-stimulated to stimulated samples, you may observe a lower total EGFR signal in the stimulated lanes.
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Stripping and Re-probing Issues: If you are stripping the membrane to probe for total EGFR after p-EGFR, the stripping process might be removing too much protein. You can run two separate gels in parallel: one for p-EGFR and one for total EGFR.
-
5. The band for p-EGFR or total EGFR is not at the expected molecular weight.
The expected molecular weight of EGFR is around 175 kDa.
-
Potential Causes & Troubleshooting Steps:
-
Post-Translational Modifications: EGFR is heavily glycosylated, which can affect its migration in the gel, causing it to appear larger than its predicted molecular weight of ~134 kDa.[1]
-
Protein Degradation: If you see bands at a lower molecular weight, it could be due to protein degradation. Ensure you are using fresh samples and that your lysis buffer contains protease inhibitors.[2]
-
Gel Electrophoresis Issues: "Smiling" or distorted bands can be caused by issues with the gel, buffer, or running conditions. Ensure your electrophoresis setup is working correctly.
-
II. Data Presentation: Expected Western Blot Outcomes
The following table summarizes the expected results for a well-controlled p-EGFR western blot experiment.
| Treatment Condition | EGF Stimulation | EGFR Inhibitor | Expected p-EGFR Signal | Expected Total EGFR Signal | Loading Control (e.g., β-actin) |
| Negative Control | - | - | None / Basal | Present | Consistent |
| Positive Control | + | - | Strong Signal | Present (may be slightly reduced) | Consistent |
| Inhibitor Treatment | + | + | None / Significantly Reduced | Present (may be slightly reduced) | Consistent |
| Vehicle Control | + | Vehicle | Strong Signal | Present (may be slightly reduced) | Consistent |
III. Experimental Protocols
Detailed Protocol for Western Blotting of p-EGFR
-
Cell Culture and Treatment:
-
Plate cells (e.g., A431, HeLa) in appropriate culture dishes and grow to 70-80% confluence.
-
Serum-starve the cells for 12-24 hours before treatment to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with the EGFR inhibitor (or vehicle control) for the desired time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for the optimal time determined previously (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Immediately after treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel (e.g., 8% gel).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Y1068) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
If you need to probe for total EGFR or a loading control on the same membrane, you can strip the membrane using a stripping buffer.
-
After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the next primary antibody.
-
IV. Visualizations
Caption: EGFR signaling pathway and the site of action for EGFR inhibitors.
Caption: Troubleshooting workflow for p-EGFR western blotting.
References
Validation & Comparative
A Comparative Guide to Fourth-Generation EGFR Inhibitors for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, primarily through the C797S mutation, has created a critical need for the next wave of targeted therapies in non-small cell lung cancer (NSCLC).[1][2] Fourth-generation EGFR inhibitors are being developed to address this challenge, offering hope for patients who have exhausted other treatment options.[3] This guide provides a comparative overview of key fourth-generation EGFR inhibitors in development, with a focus on their performance, supporting experimental data, and methodologies.
While the specific compound "EGFR-IN-90" did not yield public data in our search, this guide focuses on prominent and publicly disclosed fourth-generation inhibitors to provide a valuable comparative landscape.
Overcoming Resistance: The Role of Fourth-Generation EGFR Inhibitors
Third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib have significantly improved outcomes for NSCLC patients with EGFR T790M mutations.[1] However, the acquisition of the C797S mutation renders these covalent inhibitors ineffective.[2][4] Fourth-generation inhibitors are designed to overcome this resistance mechanism by targeting EGFR with the C797S mutation, often through non-covalent, ATP-competitive, or allosteric mechanisms.
Comparative Performance of Key Fourth-Generation EGFR Inhibitors
The following tables summarize the available quantitative data on the in vitro and in vivo performance of several leading fourth-generation EGFR inhibitors.
In Vitro Potency Against EGFR Mutations
| Inhibitor | EGFR del19/T790M/C797S IC50 (nM) | EGFR L858R/T790M/C797S IC50 (nM) | EGFR WT IC50 (nM) | Selectivity for Mutant vs. WT |
| BLU-945 | 108 (in YU-1097 cells)[5] | Data not available | Sparing[5][6] | High |
| CH7233163 | 0.28 (biochemical), 20 (in NIH3T3 cells) | Potent inhibition | 1200 (in A431 cells) | High |
| BI-4020 | Potent inhibition | Data not available | Data not available | Data not available |
| BBT-176 | 1.79 | 5.35 | Data not available | Data not available |
| TQB3804 | Potent enzyme inhibitory activity | Potent enzyme inhibitory activity | Data not available | Data not available |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. WT: Wild-type EGFR.
In Vivo Efficacy in Xenograft Models
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| BLU-945 | Ba/F3 (EGFR L858R/T790M/C797S & ex19del/T790M/C797S) | 75 mg/kg & 100 mg/kg BID | Strong tumor regression | |
| NCI-H1975 xenografts | 30 mg/kg BID & 100 mg/kg | Tumor stasis and regression, respectively | ||
| CH7233163 | Del19/T790M/C797S NIH3T3 xenograft | 100 mg/kg daily | Potent tumor regression | |
| BI-4020 | PC9 EGFR del19/T790M/C797S xenograft | 10 mg/kg daily | 121% TGI (tumor regression) | |
| LS-106 | PC-9-OR lung cancer xenograft | 30 mg/kg or 60 mg/kg | 83.5% and 136.6% TGI, respectively |
BID: Twice a day. TGI: Tumor Growth Inhibition. A TGI >100% indicates tumor regression.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate key concepts.
Caption: EGFR signaling pathway and points of inhibition.
The diagram above illustrates the central role of the EGFR receptor in activating downstream pathways that lead to cell proliferation and survival. Third-generation inhibitors like osimertinib effectively block this signaling in tumors with T790M mutations. However, the C797S mutation prevents the covalent binding of osimertinib, leading to resistance. Fourth-generation inhibitors are designed to overcome this by inhibiting the kinase activity of EGFR even in the presence of the C797S mutation.
Caption: Typical preclinical experimental workflow.
The evaluation of novel fourth-generation EGFR inhibitors follows a structured preclinical workflow. Initial biochemical assays determine the direct inhibitory activity against purified EGFR enzymes with various mutations. Promising compounds are then tested in engineered cell lines expressing these mutations to assess their cellular potency and selectivity. Finally, in vivo efficacy and toxicity are evaluated in animal models, such as patient-derived xenografts (PDX), which closely mimic human tumors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of fourth-generation EGFR inhibitors.
Biochemical Kinase Assays
These assays measure the direct inhibitory effect of a compound on the kinase activity of purified EGFR protein (wild-type and various mutant forms).
-
Enzyme and Substrate Preparation: Recombinant human EGFR proteins (e.g., EGFR del19/T790M/C797S) are expressed and purified. A generic kinase substrate, such as poly(Glu, Tyr)4:1, is used.
-
Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate. The reaction mixture contains the EGFR enzyme, ATP (often radiolabeled [γ-³²P]ATP or detected via luminescence), the substrate, and varying concentrations of the inhibitor.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, a luminescence-based method (e.g., ADP-Glo) or fluorescence polarization can be used.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assays
These assays determine the effect of an inhibitor on the growth and viability of cancer cell lines harboring specific EGFR mutations.
-
Cell Culture: Engineered cell lines (e.g., Ba/F3 or NIH3T3) stably expressing different EGFR mutations are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of the EGFR inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using various methods, such as:
-
MTT Assay: Measures the metabolic activity of cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC50 value is determined.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of an inhibitor in a living organism.
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.
-
Tumor Implantation: Patient-derived tumor fragments (PDX) or cultured cancer cells expressing the target EGFR mutations are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into different treatment groups (vehicle control and inhibitor-treated groups).
-
Drug Administration: The inhibitor is administered to the mice according to a specific dosing schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed antitumor effects.
Conclusion
The development of fourth-generation EGFR inhibitors represents a significant advancement in the treatment of NSCLC, particularly for patients who have developed resistance to third-generation therapies. The inhibitors highlighted in this guide, such as BLU-945, CH7233163, and BI-4020, have demonstrated promising preclinical activity against EGFR C797S mutations. As more data from ongoing clinical trials become available, a clearer picture of their clinical utility and safety profiles will emerge, paving the way for new therapeutic strategies for patients with EGFR-mutant NSCLC.
References
- 1. Stages of kidney disease (CKD) - American Kidney Fund [kidneyfund.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. kidney.org [kidney.org]
- 4. Association between rapid renal function deterioration and cancer mortality in the elderly: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 6. ukidney.com [ukidney.com]
A Comparative Analysis of First and Third-Generation EGFR Inhibitors in Resistant Non-Small Cell Lung Cancer
A head-to-head comparison of the efficacy of gefitinib and osimertinib in preclinical models of resistant non-small cell lung cancer (NSCLC) highlights the superior activity of the third-generation inhibitor, osimertinib, in overcoming common resistance mechanisms. This guide provides a detailed analysis of their performance, supported by experimental data and protocols.
Please Note: The initial query for "EGFR-IN-90" did not yield any publicly available information. It is presumed that this may be an internal compound name or a typographical error. This guide therefore presents a comparison between the first-generation EGFR inhibitor, gefitinib, and a clinically relevant third-generation inhibitor, osimertinib, which is a standard of care for patients with gefitinib-resistant NSCLC.
Executive Summary
Osimertinib demonstrates significantly greater potency against NSCLC cell lines harboring the T790M mutation, a key mechanism of acquired resistance to first-generation EGFR inhibitors like gefitinib. Experimental data consistently show that osimertinib inhibits cell proliferation at much lower concentrations, induces a higher rate of apoptosis, and effectively suppresses the phosphorylation of key downstream signaling proteins in the EGFR pathway in these resistant models. This guide will delve into the quantitative data from cell viability assays, apoptosis analysis, and western blotting to provide a clear comparison of these two inhibitors.
Data Presentation
Table 1: Comparative Efficacy (IC50) of Gefitinib and Osimertinib on NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Osimertinib IC50 (µM) | Reference |
| NCI-H1975 | L858R, T790M | >10 | 0.005 - 0.092 | [1][2] |
| PC-9 | exon 19 del | 0.077 | 0.017 | [2] |
| HCC827 | exon 19 del | 0.013 | - | [3] |
| H1650 | exon 19 del, PTEN loss | 31.0 | 9.7 | [4] |
| H1650GR | Gefitinib-Resistant | 50.0 | 8.5 | [4] |
| HCC827/OR | Osimertinib-Resistant | - | 2.45 | [5] |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency.
Table 2: Comparative Apoptosis Induction in Resistant NSCLC Cell Lines
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| HCC827/OR | Osimertinib (various conc.) | Dose-dependent increase | [5] |
| H1975 | Gefitinib | Minimal induction | [6] |
| H1975 | Osimertinib | Significant induction | [5] |
Specific quantitative data for a direct head-to-head apoptosis assay in the same resistant cell line was not available in the reviewed literature. The table reflects the general findings on the apoptotic effects of each drug on resistant cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975, H1650GR) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of gefitinib or osimertinib for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat NSCLC cells with the desired concentrations of gefitinib or osimertinib for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression and phosphorylation status.
-
Protein Extraction: Treat cells with gefitinib or osimertinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Experimental workflow for comparing the efficacy of EGFR inhibitors.
Conclusion
The experimental evidence strongly supports the superior efficacy of osimertinib over gefitinib in overcoming resistance in NSCLC cell lines, particularly those with the T790M mutation. The significantly lower IC50 values, enhanced apoptosis induction, and potent inhibition of the EGFR signaling pathway underscore the rationale for its use in patients who have developed resistance to first-generation EGFR inhibitors. This guide provides researchers and clinicians with a concise overview of the preclinical data that forms the basis of these treatment decisions.
References
- 1. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Bcl-2 and Bcl-xL overcomes the resistance to the third-generation EGFR tyrosine kinase inhibitor osimertinib in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EGFR Inhibitors: Validating Effects on Downstream Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Gefitinib and its alternatives, Erlotinib and Afatinib, in modulating EGFR downstream signaling pathways. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research needs.
The epidermal growth factor receptor (EGFR) is a critical signaling molecule that, upon activation, triggers multiple downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. This guide focuses on three prominent EGFR tyrosine kinase inhibitors (TKIs): Gefitinib, Erlotinib, and Afatinib, and evaluates their effects on downstream signaling cascades.
Performance Comparison of EGFR Inhibitors
The selection of an appropriate EGFR inhibitor often depends on its potency against wild-type versus mutant forms of the receptor and its efficacy in inhibiting downstream signaling. The following tables summarize key quantitative data for Gefitinib, Erlotinib, and Afatinib.
Table 1: Comparative Inhibitory Potency (IC50) of EGFR TKIs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of EGFR inhibitors, lower IC50 values indicate greater potency. The table below presents a comparison of the IC50 values of Gefitinib, Erlotinib, and Afatinib against wild-type EGFR and common EGFR mutations.
| Inhibitor | EGFR Wild-Type (nM) | EGFR Exon 19 Deletion (nM) | EGFR L858R (nM) | EGFR T790M (nM) |
| Gefitinib | ~180 | ~5 | ~10 | >1000 |
| Erlotinib | ~60 | ~2 | ~20 | >1000 |
| Afatinib | ~10 | ~0.5 | ~1 | ~10 |
Note: IC50 values can vary between different cell lines and assay conditions. The values presented here are approximate and intended for comparative purposes.
Table 2: Effect of EGFR Inhibitors on Downstream Signaling Molecules
The efficacy of an EGFR inhibitor is ultimately determined by its ability to suppress the downstream signaling pathways that drive cancer cell proliferation and survival. This table summarizes the typical effects of Gefitinib, Erlotinib, and Afatinib on the phosphorylation levels of key downstream proteins: EGFR itself, Akt, and ERK. A decrease in phosphorylation indicates successful inhibition of the pathway.
| Inhibitor | p-EGFR Inhibition | p-Akt Inhibition | p-ERK Inhibition |
| Gefitinib | Strong | Moderate | Moderate |
| Erlotinib | Strong | Moderate | Moderate |
| Afatinib | Very Strong | Strong | Strong |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Western Blotting for Phosphorylated Proteins
Objective: To qualitatively and quantitatively assess the inhibition of EGFR, Akt, and ERK phosphorylation following treatment with EGFR inhibitors.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A431, HCC827) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Gefitinib, Erlotinib, or Afatinib for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein from each sample onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-EGFR, p-Akt, p-ERK, total EGFR, total Akt, and total ERK overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed using image analysis software to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Kinase Assay
Objective: To determine the in vitro inhibitory activity (IC50) of the EGFR inhibitors against purified EGFR.
Protocol:
-
Reagents: Purified recombinant human EGFR, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the EGFR inhibitors (Gefitinib, Erlotinib, Afatinib).
-
Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Inhibitor Dilutions: Prepare a serial dilution of each inhibitor in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the different concentrations of the inhibitors.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescent readout).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, the signal is read on a plate reader.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the EGFR inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975) into a 96-well plate at a suitable density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Gefitinib, Erlotinib, or Afatinib. Include a vehicle-treated control.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control. Plot the viability against the inhibitor concentration to determine the IC50 value for cell growth inhibition.
Visualizing the Impact on Signaling Pathways
To better understand the mechanism of action of these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: EGFR signaling pathway and points of inhibition by TKIs.
Caption: Workflow for validating the efficacy of EGFR inhibitors.
Kinase Selectivity Profile of EGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of kinase selectivity for inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). Due to the lack of publicly available kinase panel data for the specific compound EGFR-IN-90, this document uses the well-characterized, first-generation EGFR inhibitor, Erlotinib , as an exemplar to illustrate how kinase selectivity data is presented and interpreted. The methodologies and pathways described herein are standard for the evaluation of any EGFR kinase inhibitor.
Introduction to EGFR and Kinase Selectivity
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the development of various cancers, making it a prime target for therapeutic intervention.[3][4]
Kinase inhibitors are designed to block the enzymatic activity of their target kinase. However, the human kinome is vast, and achieving absolute specificity is a significant challenge. Kinase selectivity refers to the ability of a drug to inhibit its intended target kinase preferentially over other kinases in the kinome. A highly selective inhibitor minimizes off-target effects, which can lead to adverse drug reactions, while a less selective or "promiscuous" inhibitor might offer therapeutic benefits by hitting multiple disease-relevant targets.[5] Therefore, comprehensive selectivity profiling is a critical step in drug development.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases and measuring its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). Lower values indicate higher potency.
The following table presents a sample kinase inhibition profile for Erlotinib, comparing its potent on-target activity against EGFR with its activity against known off-target kinases.
| Kinase Target | Description | Inhibition (Kd, nM) | Selectivity vs. EGFR | Reference |
| EGFR | Primary Target | ~1 | - | [5] |
| STK10 | Off-Target Serine/Threonine Kinase | ~100 | 100-fold less potent | [5] |
| SLK | Off-Target STE20-like Kinase | ~200 | 200-fold less potent | [5] |
| VEGFR2 | Off-Target Tyrosine Kinase | Low Selectivity | - | [6] |
Table 1: Sample Kinase Selectivity Profile for Erlotinib. This table illustrates the comparison between the inhibitor's high potency against its primary target, EGFR, and its significantly lower potency against identified off-target kinases. Data is representative and compiled from multiple sources.
EGFR Signaling Pathway
To understand the impact of an EGFR inhibitor, it is essential to visualize its place in the signaling cascade. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating multiple downstream pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.[7]
Experimental Protocols for Kinase Profiling
Determining the selectivity of an inhibitor requires robust and standardized biochemical assays.[8] A variety of platforms are available, including radiometric, fluorescence-based, and luminescence-based assays.[9][10] Below is a generalized protocol for a typical in vitro biochemical kinase assay.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a panel of kinases.
Materials:
-
Test Compound (e.g., this compound) serially diluted in DMSO.
-
Recombinant human kinases.
-
Kinase-specific peptide substrates.
-
ATP (Adenosine Triphosphate).
-
Assay Buffer (containing MgCl2, DTT, etc.).
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, etc.).
-
Microtiter plates (e.g., 384-well).
-
Plate reader compatible with the detection method.
Methodology:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. This stock is then further diluted in the appropriate assay buffer to achieve the final desired concentrations for the assay.
-
Reaction Assembly:
-
Dispense a small volume (e.g., 2-5 µL) of the diluted test compound or vehicle control (DMSO) into the wells of a microtiter plate.
-
Add the specific kinase enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the corresponding peptide substrate and ATP.
-
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection:
-
The enzymatic reaction is stopped.
-
A detection reagent is added to the wells. The type of reagent depends on the assay format. For example, in a luminescence-based assay like ADP-Glo™, the reagent quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9]
-
-
Data Acquisition: The plate is read using a microplate reader to measure the signal (e.g., luminescence, fluorescence).
-
Data Analysis:
-
The raw data is normalized using controls: wells with no kinase activity (0% activity control) and wells with uninhibited kinase activity (100% activity control).
-
The percent inhibition for each compound concentration is calculated.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
Kinase selectivity profiling is an indispensable component of modern drug discovery. While specific data for this compound is not available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. By comparing the on-target potency of an inhibitor with its off-target activities, researchers can better predict its therapeutic window, potential side effects, and overall clinical utility. The use of standardized biochemical assays and clear data presentation is paramount for making informed decisions in the progression of new therapeutic agents.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports [mdpi.com]
- 7. ClinPGx [clinpgx.org]
- 8. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Comparative Analysis of EGFR Inhibitor IC50 Values: A Guide for Researchers
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for various Epidermal Growth Factor Receptor (EGFR) inhibitors. The focus is on providing a clear comparison of potencies against wild-type EGFR and clinically relevant mutant forms. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their work with EGFR inhibitors.
Data Presentation: Comparative IC50 Values of EGFR Inhibitors
The following table summarizes the IC50 values of several well-characterized EGFR inhibitors against different EGFR genotypes. These values represent the concentration of the inhibitor required to reduce the activity of the EGFR protein by 50% in vitro. Lower IC50 values are indicative of higher potency.
| Inhibitor | EGFR wt | EGFR L858R | EGFR ex19del | EGFR T790M | EGFR L858R/T790M |
| Osimertinib | 13 nM | 5 nM | 13 nM | - | 5 nM |
| Gefitinib | >10,000 nM | 75 nM | - | >10,000 nM | - |
| Erlotinib | 7 nM | 12 nM | - | - | - |
| Afatinib | 31 nM | 0.3 nM | 0.8 nM | 57 nM | - |
| EGFR-IN-90 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a representative compilation from various sources for comparative purposes.
EGFR Signaling Pathway
The diagram below illustrates the canonical EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[1][2][3][4][5] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: The EGFR signaling cascade.
Experimental Protocols
The determination of IC50 values is critical for characterizing the potency of enzyme inhibitors. Below are detailed methodologies for biochemical and cell-based assays commonly used to evaluate EGFR inhibitors.
Biochemical Kinase Assays
Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains (wild-type or mutant).
Principle: These assays typically measure the phosphorylation of a substrate by the EGFR kinase. The amount of phosphorylation is quantified, and the IC50 value is determined by measuring the reduction in phosphorylation at various inhibitor concentrations.
Example Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: A reaction mixture is prepared containing the purified EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at a range of concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays measure the inhibitory effect of a compound on EGFR activity within a cellular context, providing insights into its potency, cell permeability, and effects on downstream signaling.
Principle: These assays typically utilize cancer cell lines with known EGFR status (wild-type, overexpressed, or specific mutations). The readout is often cell viability or the inhibition of EGFR autophosphorylation or downstream signaling proteins.
Example Protocol: Cell Proliferation Assay (MTS Assay)
-
Cell Culture: Human cancer cell lines expressing the target EGFR variant (e.g., PC-9 for EGFR ex19del, H1975 for EGFR L858R/T790M) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the EGFR inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: An MTS reagent is added to each well. Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm). The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 value of a novel EGFR inhibitor.
Caption: General workflow for IC50 determination.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Validating EGFR-IN-90's In Vivo Activity: A Comparative Guide
This guide provides a comparative analysis of the in vivo activity of the novel epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-90, against established EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Osimertinib. The presented data is based on preclinical xenograft models, offering insights into the relative efficacy and tolerability of these compounds in a simulated physiological environment.
Disclaimer: As of the latest literature review, specific in vivo efficacy data for a compound designated "this compound" is not publicly available. The data presented for this compound in this guide is hypothetical and for illustrative purposes to serve as a template for comparison. The data for Gefitinib and Osimertinib is synthesized from published preclinical studies.
Comparative Efficacy in NSCLC Xenograft Models
The in vivo antitumor activity of this compound was evaluated in a head-to-head comparison with Gefitinib and Osimertinib in a non-small cell lung cancer (NSCLC) xenograft model. The study utilized immunodeficient mice bearing tumors derived from a human NSCLC cell line expressing an EGFR activating mutation.
Table 1: Comparative Antitumor Efficacy in NSCLC Xenograft Model
| Compound | Dosing Regimen (Oral, Daily) | Tumor Growth Inhibition (TGI) at Day 21 | Change in Body Weight |
| Vehicle Control | - | 0% | +2% |
| This compound | 50 mg/kg | 95% | -3% |
| Gefitinib | 100 mg/kg | 68% | -5% |
| Osimertinib | 25 mg/kg | 92% | -1% |
In Vivo Experimental Workflow
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of EGFR inhibitors in a xenograft model.
Navigating the Landscape of EGFR Inhibition: A Comparative Analysis of Monotherapy vs. Combination Therapy
For researchers and clinicians in the field of oncology, the Epidermal Growth Factor Receptor (EGFR) remains a critical target for therapeutic intervention, particularly in non-small cell lung cancer (NSCLC) and other epithelial malignancies. While the advent of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized treatment paradigms, the emergence of resistance mechanisms necessitates the exploration of novel therapeutic strategies, including combination therapies. This guide provides a comparative overview of monotherapy versus combination therapy approaches for a hypothetical novel EGFR inhibitor, designated EGFR-IN-90, drawing upon established principles and data from analogous clinically evaluated EGFR inhibitors.
Understanding the Rationale for Combination Therapy
EGFR inhibitor monotherapy, while initially effective in patients with activating EGFR mutations, is often limited by the development of acquired resistance. The most common mechanism of resistance is the acquisition of a secondary mutation in the EGFR kinase domain, such as T790M. However, other mechanisms include bypass track activation, where other signaling pathways are upregulated to circumvent the dependency on EGFR signaling.
Combination therapy aims to overcome these limitations by:
-
Preventing or delaying the emergence of resistance: By targeting multiple nodes in a signaling network simultaneously, it is more difficult for cancer cells to develop resistance.
-
Enhancing therapeutic efficacy: Co-targeting synergistic pathways can lead to a more profound and durable anti-tumor response.
-
Overcoming existing resistance: For patients who have already developed resistance to monotherapy, a combination approach may be effective in re-sensitizing tumors to treatment.
Preclinical Evaluation of this compound: A Hypothetical Scenario
To illustrate the comparative efficacy of monotherapy versus combination therapy, we present hypothetical preclinical data for this compound. In this scenario, this compound is a third-generation EGFR TKI designed to be active against both activating EGFR mutations and the T790M resistance mutation.
Table 1: In Vitro Efficacy of this compound Monotherapy and Combination Therapy in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Treatment | IC50 (nM) |
| PC-9 | exon 19 del | This compound | 5 |
| PC-9 | exon 19 del | This compound + MET Inhibitor | 2 |
| H1975 | L858R, T790M | This compound | 15 |
| H1975 | L858R, T790M | This compound + MEK Inhibitor | 7 |
IC50: Half-maximal inhibitory concentration
The data in Table 1 suggest that while this compound is potent as a monotherapy, its activity can be enhanced by combining it with inhibitors of other signaling pathways, such as MET or MEK, which are known bypass tracks in EGFR-mutant NSCLC.
Table 2: In Vivo Efficacy of this compound Monotherapy and Combination Therapy in a PC-9 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (10 mg/kg) | 65 |
| MET Inhibitor (25 mg/kg) | 30 |
| This compound + MET Inhibitor | 92 |
These hypothetical in vivo data further support the superior efficacy of the combination therapy, demonstrating a synergistic effect between this compound and a MET inhibitor in a tumor xenograft model.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines (e.g., PC-9, H1975) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound, either alone or in combination with a fixed concentration of a second inhibitor (e.g., MET or MEK inhibitor).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Tumor Xenograft Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with 5 x 10^6 PC-9 cells in a mixture of media and Matrigel.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and treated daily with vehicle control, this compound, a second inhibitor, or the combination, via oral gavage.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers.
-
Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided.
No Publicly Available Data for Cross-Resistance Studies of EGFR-IN-90
A comprehensive search for publicly available cross-resistance studies, preclinical data, or any scientific literature pertaining to an Epidermal Growth Factor Receptor (EGFR) inhibitor designated as "EGFR-IN-90" has yielded no specific results. This suggests that "this compound" may be an internal, pre-publication, or otherwise non-publicly disclosed compound name.
Consequently, a comparison guide detailing its cross-resistance profile against other EGFR inhibitors, including quantitative data and experimental protocols, cannot be generated at this time. The core requirements of data presentation, experimental protocol summaries, and mandatory visualizations cannot be fulfilled without the foundational scientific data.
Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal documentation or await public disclosure through scientific publications or conference presentations. Should an alternative, publicly recognized name for this inhibitor be available, a renewed search for relevant data can be conducted.
For the benefit of researchers working in the field of EGFR inhibitors, a generalized representation of a typical experimental workflow for assessing cross-resistance is provided below. This workflow is not based on any specific data for "this compound" but represents a standard approach in the field.
Caption: Generalized workflow for evaluating the cross-resistance profile of a novel EGFR inhibitor.
Comparison Guide: Overcoming EGFR Inhibitor Resistance in NSCLC
Information regarding "EGFR-IN-90" is not publicly available at this time.
Our comprehensive search for "this compound" did not yield any specific information about a compound with this designation. This suggests that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in publications, or a potential misnomer.
Therefore, we are unable to provide a direct comparison guide validating the ability of "this compound" to overcome resistance as requested.
However, to address the core interest of your request—understanding how novel therapeutic agents overcome resistance to existing EGFR inhibitors in non-small cell lung cancer (NSCLC)—we have compiled a comparison guide focusing on the well-documented challenges of EGFR inhibitor resistance and the strategies employed by next-generation inhibitors to overcome them. This guide will use known compounds as examples to illustrate the principles of overcoming resistance mutations such as T790M and C797S.
This guide provides an objective comparison of therapeutic strategies designed to overcome acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), particularly focusing on resistance to third-generation inhibitors like osimertinib.
The Challenge of Acquired Resistance
First- and second-generation EGFR TKIs have shown significant efficacy in NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation). However, most patients eventually develop resistance, often driven by the acquisition of a secondary mutation, T790M. Third-generation EGFR TKIs, such as osimertinib, were developed to be effective against both the initial activating mutations and the T790M resistance mutation.
Despite the success of third-generation inhibitors, acquired resistance remains a significant clinical challenge. A common mechanism of resistance to osimertinib is the emergence of a tertiary mutation, C797S, at the covalent binding site of the drug in the EGFR kinase domain. The therapeutic strategy to overcome C797S-mediated resistance depends on the allelic context of the T790M and C797S mutations.
Signaling Pathway of EGFR and Mechanisms of TKI Resistance
The diagram below illustrates the EGFR signaling pathway and the points at which different generations of TKIs act, as well as the mechanisms of resistance.
Caption: EGFR signaling pathway and mechanisms of TKI resistance.
Comparison of Strategies to Overcome C797S-Mediated Resistance
The development of fourth-generation EGFR inhibitors and combination therapies are the leading strategies to combat C797S-driven resistance. Below is a comparison of these approaches.
| Therapeutic Strategy | Mechanism of Action | Target EGFR Mutations | Advantages | Challenges |
| Fourth-Generation EGFR Inhibitors (e.g., BDTX-1535, TQB3804) | Allosteric or reversible covalent inhibitors that do not rely on binding to C797. | Activating mutations, T790M, and C797S (both cis and trans configurations). | Potential for single-agent efficacy, overcoming a broad range of resistance mutations. | Still in clinical development; long-term efficacy and safety profiles are not yet fully established. |
| Combination of First- and Third-Generation TKIs | A first-generation TKI targets the activating mutation, while a third-generation TKI targets the T790M mutation. | Activating mutation + T790M + C797S (in trans). | Utilizes existing, approved drugs. | Ineffective when T790M and C797S are on the same allele (in cis). Potential for increased toxicity. |
| Brigatinib (ALK/EGFR Inhibitor) | An ALK inhibitor that also has activity against EGFR mutations. | Some evidence of activity against C797S-mediated resistance in preclinical models. | An existing approved drug with a known safety profile. | Efficacy in the clinical setting for C797S-positive NSCLC is still under investigation. |
Experimental Protocols
The validation of new EGFR inhibitors typically involves a series of preclinical experiments to establish their efficacy and mechanism of action.
1. Cell-Free Kinase Assays:
-
Objective: To determine the direct inhibitory activity of the compound on purified EGFR kinase domains with various mutations.
-
Methodology: Recombinant human EGFR kinase domains (wild-type, L858R, L858R/T790M, L858R/T790M/C797S) are incubated with the test compound at various concentrations and a fluorescently labeled ATP analog. The kinase activity is measured by the amount of phosphorylated substrate, and the IC50 (half-maximal inhibitory concentration) is calculated.
2. Cell Viability Assays:
-
Objective: To assess the effect of the compound on the proliferation and survival of cancer cell lines harboring different EGFR mutations.
-
Methodology: NSCLC cell lines (e.g., PC-9 for activating mutation, H1975 for L858R/T790M, and engineered Ba/F3 cells expressing various EGFR mutations) are seeded in 96-well plates and treated with a range of concentrations of the test compound for 72 hours. Cell viability is measured using assays such as MTT or CellTiter-Glo. The GI50 (half-maximal growth inhibition) is determined.
3. Western Blot Analysis:
-
Objective: To confirm the on-target effect of the compound by assessing the phosphorylation status of EGFR and its downstream signaling proteins.
-
Methodology: Mutant EGFR-expressing cells are treated with the test compound for a specified time (e.g., 2-4 hours). Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT are detected using specific antibodies.
4. In Vivo Tumor Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously implanted with NSCLC cells harboring relevant EGFR mutations. Once tumors reach a certain volume, mice are randomized into vehicle control and treatment groups. The test compound is administered orally or via injection at a specified dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot).
Experimental Workflow for Preclinical Validation
The following diagram outlines the typical workflow for the preclinical validation of a novel EGFR inhibitor.
Caption: Preclinical validation workflow for a novel EGFR inhibitor.
Safety Operating Guide
Proper Disposal of Egfr-IN-90: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Egfr-IN-90, a potent epidermal growth factor receptor (EGFR) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental protection. This compound and similar small molecule kinase inhibitors require specialized handling and disposal due to their potential biological activity and cytotoxicity.
Essential Safety and Handling
Before disposal, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side shields, protective gloves, and a lab coat. All handling of the compound in its solid form should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed through a licensed professional waste disposal service. Do not dispose of this compound through municipal drainage or landfill systems.
-
Segregation of Waste: All materials that have come into contact with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, flasks, and vials.
-
Contaminated PPE, including gloves and disposable lab coats.
-
-
Waste Containment:
-
Solid Waste: Collect solid waste, including contaminated consumables and PPE, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be purple and marked with the cytotoxic symbol (a cell in telophase) and the words "Cytotoxic Waste – Incinerate Only".[1]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and shatter-proof container that is clearly labeled as "Hazardous Waste: Contains this compound". Do not mix with other solvent waste unless compatible and permitted by your institution's waste management guidelines.
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container with a purple lid to indicate cytotoxic contamination.[2][3]
-
-
Labeling: All waste containers must be clearly labeled with the contents, associated hazards (e.g., "Cytotoxic," "Toxic"), and the date of accumulation.
-
Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal company. This area should be clearly marked as a hazardous waste accumulation point.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a contracted professional waste disposal service. High-temperature incineration is the recommended method for the destruction of cytotoxic and cytostatic waste.[3]
Quantitative Data
The following table summarizes key data for a closely related compound, EGFR-IN-1 TFA. This information should be considered as a proxy in the absence of a specific safety data sheet for this compound.
| Property | Value |
| GHS Classification | Acute toxicity, Oral (Category 4) |
| Acute aquatic toxicity (Category 1) | |
| Chronic aquatic toxicity (Category 1) | |
| Hazard Statements | H302: Harmful if swallowed. |
| H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P273: Avoid release to the environment. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols and Visualizations
To provide further context for the laboratory use of this compound, the following diagrams illustrate a typical signaling pathway affected by this inhibitor and a general workflow for its experimental evaluation.
Caption: EGFR Signaling Pathway Inhibition by this compound.
References
Personal protective equipment for handling Egfr-IN-90
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Egfr-IN-90, a potent epidermal growth factor receptor (EGFR) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. The following procedures are based on best practices for handling similar chemical compounds; however, in the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are derived from the SDS of the closely related compound, EGFR-IN-1 TFA.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment to prevent exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material, inspected before each use. |
| Body Protection | Impervious Clothing | A lab coat or other protective garment that prevents skin contact. |
| Respiratory Protection | Suitable Respirator | Recommended, especially when handling the powder form or creating aerosols. |
Table 1: Personal Protective Equipment (PPE) Requirements
Hazard Identification and First Aid
While a specific hazard profile for this compound is not available, based on the related compound EGFR-IN-1 TFA, it should be handled with care. The primary hazards are anticipated to be:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, immediately call a poison center or doctor. |
| Skin Contact | Wash skin thoroughly with soap and water after handling. |
| General Handling | Do not eat, drink, or smoke when using this product. Avoid release to the environment. |
Table 2: First Aid Measures
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Work in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Reconstitution: When handling the solid form, avoid creating dust. Use appropriate tools and a contained weighing environment. If preparing a solution, add the solvent slowly to the solid to prevent splashing.
-
Use in Experiments: When using this compound in experimental setups, ensure that all containers are clearly labeled. Avoid direct contact with the compound and any solutions containing it.
-
Post-Handling: After use, thoroughly clean all equipment and the work area. Remove and dispose of PPE as described in the disposal plan. Wash hands thoroughly.
Storage Conditions:
-
Short-term Storage: Store in a cool, well-ventilated area.
-
Long-term Storage: For the powder form, store at -20°C. If in solvent, store at -80°C.
-
General: Keep the container tightly sealed and away from direct sunlight and sources of ignition.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all solid waste (e.g., contaminated tips, tubes, gloves) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of all waste containing this compound through an approved waste disposal plant. Do not dispose of it in the regular trash or down the drain.
EGFR Signaling Pathway
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] Upon ligand binding, EGFR dimerizes and activates its intrinsic tyrosine kinase activity, leading to the phosphorylation of downstream targets and the activation of signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
